molecular formula C11H14O4 B1330015 Ethyl homovanillate CAS No. 60563-13-5

Ethyl homovanillate

货号: B1330015
CAS 编号: 60563-13-5
分子量: 210.23 g/mol
InChI 键: AWPMWZHWVKXADV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl homovanillate is a strong inhibitor of monoamine oxidase A (MAOA).>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMWZHWVKXADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209367
Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble
Record name Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

60563-13-5
Record name Ethyl homovanillate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60563-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl homovanillate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060563135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-3-methoxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL HOMOVANILLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Homovanillate from Homovanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl homovanillate from homovanillic acid, focusing on the widely utilized Fischer esterification method. This document details the underlying chemical principles, offers a robust experimental protocol, and presents a comparative analysis of various catalytic systems.

Introduction

This compound, the ethyl ester of homovanillic acid, is a valuable compound in the pharmaceutical and flavor industries. Its synthesis is a critical process, often requiring high purity and yield. The most common and economically viable method for its preparation is the Fischer esterification of homovanillic acid with ethanol in the presence of an acid catalyst. This guide will delve into the specifics of this reaction, providing researchers with the necessary information to perform and optimize this synthesis.

The Fischer Esterification Reaction

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.[3]

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Comparative Analysis of Catalytic Systems

The choice of acid catalyst is a critical parameter in the Fischer esterification, influencing reaction rates and yields. While sulfuric acid is a common choice, other catalysts such as p-toluenesulfonic acid and various Lewis acids are also employed.

Table 1: Comparison of Acid Catalysts for the Synthesis of this compound

CatalystCatalyst Loading (mol%)Reaction Time (hours)Temperature (°C)Yield (%)Reference
Sulfuric Acid (H₂SO₄)Catalytic2Reflux (Ethanol)95N/A
p-Toluenesulfonic Acid (p-TSA)1070Reflux (H₂O)up to 65[4]
Zirconocene Dichloride (Cp₂ZrCl₂)2380Not Specified for this substrate[5]
Iron(III) Sulfate (Fe₂(SO₄)₃)Not SpecifiedNot Specified14071 (for Butyl Stearate)[6]
Cerium Antimonophosphomolybdate3-20 wt%Not Specified100-130Not Specified for this substrate[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.

4.1. Materials and Reagents

  • Homovanillic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane (for chromatography, if necessary)

  • Silica gel (for chromatography, if necessary)

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Procedure

  • Reaction Setup: In a round-bottom flask, dissolve homovanillic acid in a sufficient amount of anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • To the residue, add water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Homovanillic Acid + Ethanol Catalyst H₂SO₄ (cat.) Reflux Reflux (2h) Reactants->Reflux Catalyst->Reflux Evaporation Remove Excess Ethanol Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography (if necessary) Concentration->Chromatography Final_Product Pure Ethyl Homovanillate Concentration->Final_Product If pure Chromatography->Final_Product

Figure 1: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
Molecular Formula C₁₁H₁₄O₄[7]
Molecular Weight 210.23 g/mol [7]
¹H NMR (CDCl₃) δ (ppm): 1.25 (t, 3H), 3.55 (s, 2H), 3.85 (s, 3H), 4.15 (q, 2H), 5.75 (s, 1H), 6.75-6.90 (m, 3H)
¹³C NMR (CDCl₃) δ (ppm): 14.2, 41.2, 55.9, 60.8, 112.9, 114.6, 121.8, 126.8, 144.9, 146.6, 172.2
Mass Spectrum (m/z) 210 (M+), 165, 137, 107

Conclusion

This technical guide has outlined a reliable and high-yielding method for the synthesis of this compound from homovanillic acid via Fischer esterification. By providing a detailed experimental protocol, a comparison of catalytic systems, and a clear workflow visualization, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The presented data and procedures can be utilized to consistently produce high-purity this compound for further research and application.

References

Physicochemical Properties of Ethyl Homovanillate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, also known by its IUPAC name ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an organic compound with the chemical formula C₁₁H₁₄O₄. It is the ethyl ester of homovanillic acid. This document provides a comprehensive overview of the core physicochemical properties of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This compound is recognized for its role as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][2][3]
Molecular Weight 210.23 g/mol
CAS Number 60563-13-5
Appearance Solid[1]
Melting Point 44-47 °C
Boiling Point 180-185 °C at 14 mmHg
Flash Point 121.6 °C[4]
Vapor Pressure 0.000253 mmHg at 25 °C (estimated)
Solubility and Partitioning
PropertyValueSource
Water Solubility 894 mg/L at 25 °C (estimated)
Solubility in other solvents Soluble in alcohol
logP (Octanol/Water) 1.0 - 1.665 (estimated)[5]
pKa (acidic, phenolic OH) ~9.9 (estimated)

Note: The pKa value is an estimate based on the phenolic hydroxyl group, considering the electronic effects of the substituents on the aromatic ring. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining some of the key properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. When a continuous stream of bubbles emerges, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105)

The aqueous solubility of a substance is its saturation mass concentration in water at a given temperature.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to allow for phase separation. Centrifugation or filtration may be used to separate the saturated aqueous solution from the undissolved solid.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual miscibility does not affect the partitioning.

  • Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. A defined volume of this solution is then mixed with a defined volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.

  • Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the mechanism of action for many antidepressant drugs.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_drug Pharmacological Intervention Dopamine Dopamine MAO_A Monoamine Oxidase A (MAO-A) Dopamine->MAO_A Serotonin Serotonin Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites Inactive Metabolites MAO_A->Metabolites Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse Ethyl_Homovanillate This compound Ethyl_Homovanillate->MAO_A Inhibition Shake_Flask_Workflow start Start prep Prepare Water-Saturated Octanol & Octanol-Saturated Water start->prep dissolve Dissolve this compound in one phase prep->dissolve mix Mix defined volumes of both phases dissolve->mix shake Shake vigorously to reach equilibrium mix->shake centrifuge Centrifuge for complete phase separation shake->centrifuge separate Separate Octanol and Aqueous phases centrifuge->separate analyze_oct Analyze Octanol Phase (e.g., HPLC-UV) separate->analyze_oct analyze_aq Analyze Aqueous Phase (e.g., HPLC-UV) separate->analyze_aq calculate Calculate P = [Octanol]/[Aqueous] and logP analyze_oct->calculate analyze_aq->calculate end End calculate->end

References

An In-depth Technical Guide to Ethyl Homovanillate: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an ester of homovanillic acid. Homovanillic acid is a major catecholamine metabolite in humans, making its derivatives, such as this compound, of significant interest in various fields of scientific research, including drug development and metabolomics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of this compound, presenting key data in a structured format and detailing experimental protocols.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a hydroxy, a methoxy, and an ethyl acetate group. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate[1][2]
Synonyms Ethyl 4-hydroxy-3-methoxyphenylacetate, Benzeneacetic acid, 4-hydroxy-3-methoxy-, ethyl ester[1][2]
CAS Number 60563-13-5[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1]
Appearance Solid[1]
Boiling Point 180-185 °C at 14 mmHg
Melting Point 44-47 °C
Solubility Insoluble in water[1]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of homovanillic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • Homovanillic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve homovanillic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Homovanillic Acid + Ethanol (excess) Catalyst H₂SO₄ (cat.) Reflux Reflux Catalyst->Reflux Evaporation Remove Excess Ethanol Reflux->Evaporation Extraction Dissolve in Organic Solvent Evaporation->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure Ethyl Homovanillate Purification->Product

Fischer Esterification Workflow for this compound Synthesis.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methylene protons of the acetate and ethyl groups, and the methyl protons of the methoxy and ethyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25t3H-OCH₂CH
3.53s2HAr-CH ₂-COO-
3.87s3H-OCH
4.15q2H-OCH ₂CH₃
6.75-6.86m3HAromatic protons
~5.6 (broad)s1HAr-OH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
14.2-OCH₂C H₃
41.0Ar-C H₂-COO-
55.9-OC H₃
60.8-OC H₂CH₃
112.9Aromatic CH
115.5Aromatic CH
121.7Aromatic CH
127.1Aromatic quaternary C
144.9Aromatic quaternary C-OH
146.6Aromatic quaternary C-OCH₃
171.9C =O
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3000-2850C-H stretchAliphatic
1735-1715C=O stretchEster carbonyl
1600-1450C=C stretchAromatic ring
1275-1200C-O stretchAryl ether
1200-1000C-O stretchEster
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

m/zInterpretation
210[M]⁺ (Molecular ion)
137[M - OCH₂CH₃]⁺ or [M - COOCH₂CH₃ + H]⁺ (Base Peak)
94

Analytical Methods

The quantification and detection of this compound in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

GCMS_Workflow Sample Sample Preparation (Extraction/Derivatization if needed) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Processing Detection->Data

General Workflow for GC-MS Analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of this compound, often coupled with UV or mass spectrometric detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid, and an organic solvent (B) like acetonitrile or methanol.

    • Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV: 280 nm.

    • MS: Electrospray ionization (ESI) in either positive or negative mode, monitoring for the molecular ion [M+H]⁺ (m/z 211) or [M-H]⁻ (m/z 209).

HPLC_Method_Development cluster_instrument HPLC System cluster_parameters Method Parameters Pump Pump Mobile Phase Delivery Injector Autosampler Sample Injection Pump->Injector Column Column Oven C18 Column Injector->Column Detector Detector UV or MS Column->Detector MobilePhase Mobile Phase A: Water + Acid B: Acetonitrile/Methanol MobilePhase->Pump Gradient Gradient Time vs. %B Gradient->Pump FlowRate Flow Rate e.g., 1.0 mL/min FlowRate->Pump DetectionParams Detection Settings Wavelength or m/z DetectionParams->Detector

Key Components and Parameters in an HPLC Method.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. The tabulated data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted and optimized for specific research needs, facilitating further investigation into the properties and applications of this compound.

References

The Solubility of Ethyl Homovanillate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl homovanillate, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is an organic compound with applications in the pharmaceutical and flavor industries. It is recognized as a monoamine oxidase A (MAO-A) inhibitor, making it a molecule of interest in drug development and neuroscience research.[1] A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and visualizations of its synthesis and mechanism of action.

Quantitative Solubility Data

SolventFormulaSolubilityTemperature (°C)Data TypeSource
WaterH₂O894 mg/L25Estimated[2]
WaterH₂O~461 mg/L*Not SpecifiedCalculated[3]
AlcoholR-OHSolubleNot SpecifiedQualitative[2]

*Note: This value was calculated from the log10 of water solubility in mol/L (-1.64) provided by the source.[3] The molecular weight of this compound is 210.23 g/mol .[1][4][5][6]

The lack of specific quantitative data for common laboratory solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone underscores the need for standardized experimental determination. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

This section outlines a general and robust methodology for determining the solubility of this compound in a given organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥97%)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or sealed glass test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification:

    • Using HPLC: Analyze the diluted samples using a validated HPLC method. A calibration curve must be prepared by analyzing a series of standard solutions of this compound of known concentrations.

    • Using UV-Vis Spectroscopy: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration must be prepared using standard solutions.

  • Calculation of Solubility: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100mL, or mol/L.

Synthesis and Mechanism of Action

Synthesis Workflow

This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, homovanillic acid, with ethanol in the presence of an acid catalyst.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products Homovanillic_Acid Homovanillic Acid Reaction_Vessel Reaction Mixture Homovanillic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Esterification Fischer Esterification Reaction_Vessel->Esterification Ethyl_Homovanillate This compound Esterification->Ethyl_Homovanillate Water Water Esterification->Water

Caption: Fischer esterification workflow for the synthesis of this compound.

Mechanism of Action: MAO-A Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as the neurotransmitters serotonin, norepinephrine, and dopamine.[7] By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Neurotransmitter Neurotransmitters (e.g., Serotonin, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitter->MAO_A Breakdown Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitter Concentration) Neurotransmitter->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO_A->Metabolites Ethyl_Homovanillate This compound Ethyl_Homovanillate->MAO_A Inhibits

Caption: Inhibition of MAO-A by this compound increases neurotransmitter levels.

References

The Enigmatic Mechanism of Ethyl Homovanillate as a MAO-A Inhibitor: A Technical Overview and Call for Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl homovanillate, a compound with structural similarities to monoamine neurotransmitters, has been identified as an inhibitor of Monoamine Oxidase A (MAO-A).[1] MAO-A is a critical enzyme in the metabolic degradation of key neurotransmitters, making it a significant target for the development of therapeutics for depressive and anxiety disorders.[2][3] Despite its designation as a MAO-A inhibitor, a thorough review of the scientific literature reveals a conspicuous absence of in-depth studies on its specific mechanism of action. This technical guide synthesizes the available information on MAO-A inhibition in general and contextualizes the potential mechanisms through which this compound may exert its effects. Furthermore, it outlines the requisite experimental protocols to fully elucidate its inhibitory profile, thereby highlighting a significant gap in the current research landscape and presenting an opportunity for novel investigation.

Introduction to Monoamine Oxidase A (MAO-A)

Monoamine Oxidase A is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[3][4] It plays a crucial role in the central nervous system by catalyzing the oxidative deamination of biogenic amines, including serotonin, norepinephrine, and dopamine.[3][5] The enzymatic action of MAO-A is integral to maintaining appropriate neurotransmitter levels, and its dysregulation has been implicated in various neurological and psychiatric disorders.[6][7] Consequently, inhibitors of MAO-A are established therapeutic agents for depression and anxiety.[2][4]

The catalytic process of MAO-A involves the oxidation of a monoamine substrate, which produces an aldehyde, ammonia, and hydrogen peroxide as byproducts.[8] The general reaction is as follows:

RCH₂NH₂ + O₂ + H₂O → RCHO + NH₃ + H₂O₂

General Mechanisms of MAO-A Inhibition

MAO-A inhibitors can be classified based on their selectivity for the two MAO isoforms (MAO-A and MAO-B) and the nature of their interaction with the enzyme—reversible or irreversible.[3]

  • Irreversible Inhibitors: These compounds, often referred to as "suicide inhibitors," form a covalent bond with the FAD cofactor of the enzyme, leading to its permanent inactivation.[7] The restoration of enzymatic activity requires the synthesis of new enzyme molecules, a process that can take several days.[3]

  • Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme's active site or an allosteric site. Their effects can be reversed as the drug is metabolized and cleared from the body.

The mode of inhibition can be further characterized through enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

This compound: A Putative MAO-A Inhibitor

This compound (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate) is a derivative of homovanillic acid.[9] Its structural resemblance to the catecholamine neurotransmitters metabolized by MAO-A suggests a potential for competitive inhibition. However, without empirical data, its precise mechanism remains speculative. The existing literature primarily identifies it as a MAO-A inhibitor without providing quantitative metrics of its potency or a detailed description of its binding interactions.[1]

Quantitative Data: A Research Gap

A comprehensive search of the scientific literature did not yield specific quantitative data regarding the inhibitory activity of this compound on MAO-A. To thoroughly characterize its mechanism of action, the following parameters would need to be experimentally determined:

ParameterDescription
IC₅₀ (Half-maximal inhibitory concentration) The concentration of this compound required to inhibit 50% of MAO-A activity. This provides a measure of the inhibitor's potency.
Kᵢ (Inhibition constant) The dissociation constant for the binding of the inhibitor to the enzyme. A lower Kᵢ indicates a higher affinity of the inhibitor for the enzyme.
Type of Inhibition Determined through kinetic studies (e.g., Lineweaver-Burk plots), this clarifies whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Reversibility Experiments such as dialysis or rapid dilution assays are needed to determine if the inhibition is reversible or irreversible.

Experimental Protocols for Characterizing MAO-A Inhibition

To elucidate the mechanism of action of this compound as a MAO-A inhibitor, a series of in vitro experiments are required. The following protocols are standard in the field for assessing MAO-A inhibitory activity.

In Vitro MAO-A Inhibition Assay (General Protocol)

This assay measures the activity of MAO-A in the presence and absence of an inhibitor. A common method involves monitoring the production of hydrogen peroxide, a byproduct of the MAO-A catalytic reaction.[6][8]

Materials:

  • Recombinant human MAO-A enzyme

  • Substrate (e.g., kynuramine or p-tyramine)[2][10]

  • Horseradish peroxidase (HRP)

  • A fluorescent probe (e.g., Amplex Red or similar)[6]

  • This compound (test inhibitor)

  • Clorgyline (positive control inhibitor)[2][11]

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound and the positive control, clorgyline.

  • In a 96-well plate, add the MAO-A enzyme to the assay buffer.

  • Add the different concentrations of this compound or clorgyline to the wells. Include a control group with no inhibitor.

  • Incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

  • Prepare a working solution containing the substrate, HRP, and the fluorescent probe.

  • Initiate the enzymatic reaction by adding the working solution to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).[12] The rate of fluorescence increase is proportional to MAO-A activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Enzyme Kinetics and Determination of Inhibition Type

To determine the type of inhibition, the MAO-A inhibition assay is performed with varying concentrations of both the substrate and this compound.

Procedure:

  • Set up the assay as described above.

  • Use a range of fixed concentrations of this compound.

  • For each concentration of the inhibitor, vary the concentration of the substrate.

  • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentrations.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).

  • The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, etc.).[13]

Visualizing the Potential Mechanism and Experimental Workflow

While specific signaling pathways for this compound are unknown, we can visualize the general MAO-A catalytic cycle and a typical experimental workflow for its characterization.

MAO_A_Catalytic_Cycle MAO_A_FAD MAO-A (FAD) MAO_A_FADH2 MAO-A (FADH₂) MAO_A_FAD->MAO_A_FADH2 Substrate Oxidation MAO_A_FADH2->MAO_A_FAD Reoxidation by O₂ Product Aldehyde Product MAO_A_FADH2->Product Product Release H2O2 H₂O₂ MAO_A_FADH2->H2O2 Substrate Monoamine Substrate (e.g., Serotonin) Substrate->MAO_A_FAD Binds to active site Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO_A_FAD Binding (Hypothesized) Oxygen O₂ Oxygen->MAO_A_FADH2

Caption: Generalized MAO-A catalytic cycle and the hypothesized point of inhibition by this compound.

MAO_A_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound and Control Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-A Enzyme Solution add_enzyme Dispense Enzyme into 96-well Plate prep_enzyme->add_enzyme prep_reagents Prepare Substrate/Probe Working Solution start_reaction Add Working Solution to Initiate Reaction prep_reagents->start_reaction add_enzyme->add_inhibitor incubate Incubate Enzyme and Inhibitor add_inhibitor->incubate incubate->start_reaction read_plate Measure Fluorescence Kinetically start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition kinetic_analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) read_plate->kinetic_analysis plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC₅₀ Value plot_data->determine_ic50

Caption: A typical experimental workflow for the in vitro determination of MAO-A inhibition.

Conclusion and Future Directions

This compound is recognized as a MAO-A inhibitor, yet the specifics of its interaction with the enzyme are largely undefined in the public domain. Its structural similarity to endogenous monoamines suggests a competitive mode of inhibition, but this remains to be experimentally verified. The lack of quantitative data, such as IC₅₀ and Kᵢ values, and detailed kinetic studies represents a significant knowledge gap.

For researchers and professionals in drug development, this compound presents an intriguing scaffold for further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its mechanism of action. Such studies are crucial to understanding its therapeutic potential and could pave the way for the design of novel, potent, and selective MAO-A inhibitors. The scientific community is encouraged to undertake these investigations to unlock the full pharmacological profile of this compound.

References

In Vitro Biological Activity of Ethyl Homovanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, the ethyl ester of homovanillic acid, is a compound of interest in biomedical research. While structurally related to the well-known flavoring agent ethyl vanillin, this compound possesses distinct biological activities that warrant specific investigation. This technical guide provides a comprehensive overview of the currently available in vitro data on the biological activities of this compound, with a focus on its role as an inhibitor of intestinal fatty acid uptake and its reported activity as a monoamine oxidase A (MAO-A) inhibitor.

This document summarizes quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of relevant pathways and workflows to support further research and drug development efforts.

Core Biological Activities and Quantitative Data

The primary in vitro biological activities reported for this compound are the inhibition of intestinal fatty acid uptake and the inhibition of monoamine oxidase A.

Inhibition of Intestinal Fatty Acid Uptake

A study investigating a series of homovanillic acid esters demonstrated that this compound inhibits the uptake of fatty acids in a Caco-2 cell model of the intestinal barrier.[1]

Biological Activity Test System Concentration Observed Effect Reference
Inhibition of Fatty Acid UptakeDifferentiated Caco-2 cells100 µM-15% inhibition of Bodipy-C12 fatty acid analog uptake[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections provide representative protocols for the key experiments cited.

Protocol 1: In Vitro Fatty Acid Uptake Inhibition Assay in Caco-2 Cells

This protocol is based on the methodology used to assess the impact of homovanillic acid esters on intestinal fatty acid uptake.[1]

1. Cell Culture and Differentiation:

  • Human colorectal adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
  • For the assay, Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and allowed to differentiate for 21 days to form a polarized monolayer that mimics the intestinal epithelium.

2. Compound Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial dilutions are made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

3. Fatty Acid Uptake Assay:

  • The differentiated Caco-2 cell monolayers are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
  • The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
  • Following pre-incubation, a fluorescently labeled fatty acid analog, such as Bodipy-C12, is added to the apical side of the monolayer.
  • The cells are incubated for a defined time (e.g., 15-60 minutes) to allow for fatty acid uptake.
  • The uptake is stopped by washing the cells with a cold stop solution.
  • The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.
  • The percentage of inhibition is calculated by comparing the fluorescence in the this compound-treated cells to the vehicle-treated control cells.

Protocol 2: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

1. Reagents and Materials:

  • Recombinant human MAO-A enzyme.
  • MAO-A substrate (e.g., kynuramine or a luminogenic substrate).
  • A known MAO-A inhibitor as a positive control (e.g., clorgyline).
  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
  • Detection reagents (e.g., a developer solution for the luminogenic substrate).
  • 96-well microplates (white or black, depending on the detection method).
  • A microplate reader capable of luminescence or fluorescence detection.

2. Assay Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.
  • Add the diluted compounds or vehicle control to the wells of the microplate.
  • Add the MAO-A enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
  • Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (luminescence or fluorescence) using a microplate reader.
  • The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental procedures and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Fatty_Acid_Uptake_Inhibition_Workflow cluster_cell_culture Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Acquisition and Analysis Caco2_Culture Caco-2 Cell Culture Differentiation Differentiation on Permeable Supports (21 days) Caco2_Culture->Differentiation Preincubation Pre-incubation with This compound Differentiation->Preincubation Polarized Monolayer FA_Addition Addition of Fluorescent Fatty Acid Analog Preincubation->FA_Addition Lysis Cell Lysis FA_Addition->Lysis Incubation and Washing Fluorescence_Measurement Fluorescence Measurement Lysis->Fluorescence_Measurement Data_Analysis Calculation of % Inhibition Fluorescence_Measurement->Data_Analysis

Figure 1. Experimental workflow for the in vitro fatty acid uptake inhibition assay.

MAO_A_Inhibition_Pathway MA Monoamine Neurotransmitter (e.g., Serotonin) MAO_A Monoamine Oxidase A (MAO-A) MA->MAO_A Oxidative Deamination Metabolites Inactive Metabolites MAO_A->Metabolites Ethyl_Homovanillate This compound Ethyl_Homovanillate->MAO_A Inhibition

Figure 2. Hypothesized inhibitory action of this compound on the MAO-A pathway.

Conclusion

The in vitro biological activity of this compound is an emerging area of research. Current data definitively demonstrates its ability to inhibit intestinal fatty acid uptake in a Caco-2 cell model. While it is also reported to be a monoamine oxidase A inhibitor, further quantitative studies are required to elucidate the potency and mechanism of this inhibition. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this compound.

References

An In-Depth Technical Guide to Ethyl Homovanillate: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl homovanillate (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), a significant flavor and aroma compound, is naturally present in a variety of aged alcoholic beverages. Its discovery is rooted in the analysis of these complex matrices, where it contributes to the sensory profile. Beyond its role in flavor chemistry, this compound has garnered attention for its pharmacological activity as a monoamine oxidase A (MAO-A) inhibitor, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of this compound. It further details experimental protocols for its extraction and quantification from natural sources and explores its biological activity with a focus on MAO-A inhibition.

Discovery and Synthesis

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its identification is intrinsically linked to the analytical characterization of aged spirits. The presence of its parent compound, homovanillic acid, has been known for a longer period, being a major metabolite of dopamine. The ethyl ester was likely first identified as a product of the esterification of homovanillic acid with ethanol during the aging process of alcoholic beverages in wooden barrels.

The synthesis of this compound is a straightforward esterification of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) with ethanol, typically in the presence of an acid catalyst.

Logical Relationship of Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Homovanillic Acid Homovanillic Acid This compound This compound Homovanillic Acid->this compound Ethanol Ethanol Ethanol->this compound Acid Catalyst Acid Catalyst Acid Catalyst->this compound Water Water

Caption: Fischer esterification of homovanillic acid.

Natural Occurrence

This compound is a well-established constituent of aged alcoholic beverages, where its concentration increases over time as a result of reactions between compounds extracted from wooden barrels and the ethanol in the spirit.

Beverage TypeReported Concentration RangeReference(s)
Aged RumPresent, quantitative data varies[1][2][3]
Aged WhiskeyPresent, increases with agingNot specified
WinePresent, particularly in barrel-aged varietiesNot specified

Table 1: Natural Occurrence of this compound in Alcoholic Beverages

The concentration of this compound in these beverages is influenced by several factors, including the type of wood used for the barrels (e.g., American oak, French oak), the toasting level of the wood, the age of the spirit, and the storage conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [4]
CAS Number 60563-13-5[5]
Appearance Solid[4]
Boiling Point 314.4 °CNot specified
Flash Point 121.6 °CNot specified
Solubility Soluble in alcohol, insoluble in water[4]

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Extraction and Quantification of this compound from Aged Rum

This protocol describes a general method for the analysis of phenolic compounds, including this compound, in aged rum using gas chromatography-mass spectrometry (GC-MS).

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 mL of rum, add 25 mL of dichloromethane in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction of the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Identification: Based on comparison of retention times and mass spectra with an authentic standard of this compound.

  • Quantification: Using an internal standard method (e.g., with a deuterated analog or a compound with similar chemical properties and retention time).

Experimental Workflow for GC-MS Analysis

G Rum_Sample Aged Rum Sample LLE Liquid-Liquid Extraction (Dichloromethane) Rum_Sample->LLE Concentration Concentration (Nitrogen Stream) LLE->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Workflow for analyzing this compound in rum.

Biological Activity: MAO-A Inhibition

This compound has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant medications.

While specific kinetic data for the inhibition of MAO-A by this compound is not extensively published, the general mechanism of MAO-A inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being metabolized.

Signaling Pathway of MAO-A Inhibition

G Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) MAOA MAO-A Enzyme Neurotransmitter->MAOA Metabolism Metabolite Inactive Metabolite MAOA->Metabolite Increased_Neurotransmitter Increased Neurotransmitter Levels in Synapse MAOA->Increased_Neurotransmitter Leads to Ethyl_Homovanillate This compound Ethyl_Homovanillate->MAOA Inhibition

Caption: this compound inhibits MAO-A.

Further research is warranted to fully elucidate the kinetic parameters (e.g., IC₅₀, Kᵢ) and the precise mode of inhibition (e.g., competitive, non-competitive) of MAO-A by this compound. Such studies would be crucial for evaluating its potential as a therapeutic agent.

Conclusion

This compound is a naturally occurring compound with significance in both flavor chemistry and pharmacology. Its presence in aged alcoholic beverages contributes to their complex sensory profiles. The identification of its MAO-A inhibitory activity opens avenues for further investigation into its potential neuropharmacological effects. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for more detailed studies on its discovery, quantification in a wider range of natural products, and the specific kinetics of its biological activities.

References

Spectroscopic Profile of Ethyl Homovanillate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl homovanillate (Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate), a significant compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25t, J = 7.1 Hz3H-CH₂CH₃
3.55s2HAr-CH₂ -COO-
3.87s3H-OCH₃
4.14q, J = 7.1 Hz2H-CH₂ CH₃
5.65br s1HAr-OH
6.70 - 6.85m3HAromatic-H

Note: The ¹H NMR data is predicted based on the analysis of closely related structures and general principles of NMR spectroscopy. Actual experimental values may slightly vary.

¹³C NMR (Carbon NMR) Data (CDCl₃)[1]

Chemical Shift (δ) ppmCarbon TypeAssignment
14.2CH₃-CH₂C H₃
41.2CH₂Ar-C H₂-COO-
55.9CH₃-OC H₃
60.8CH₂-C H₂CH₃
112.1CHAromatic CH
114.5CHAromatic CH
121.5CHAromatic CH
127.3CAromatic C
144.9CAromatic C-OH
146.5CAromatic C-OCH₃
172.1CC =O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H Stretch (Phenolic)
3050 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)[2]
1600, 1515, 1450Medium to StrongAromatic C=C Bending
~1270StrongAryl-O Stretch (Asymmetric)
~1150StrongC-O Stretch (Ester)
~1030StrongAryl-O Stretch (Symmetric)

Note: The IR peak assignments are based on characteristic functional group frequencies for aromatic esters.[3][4][5]

Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
210Moderate[M]⁺ (Molecular Ion)[1]
165Low[M - C₂H₅O]⁺
137High (Base Peak)[M - COOC₂H₅]⁺[1]
107Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.[7]

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR): A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9]

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[8] Multiple scans are averaged to improve the signal-to-noise ratio.[8]

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS): The sample is prepared by dissolving a small amount of this compound in a volatile organic solvent like dichloromethane or ethyl acetate. The solution is then injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Instrumentation: A common setup involves a GC system equipped with a capillary column (e.g., HP-5MS) connected to a mass selective detector operating under Electron Ionization (EI) at 70 eV.[10][11]

  • Data Acquisition: The GC oven temperature is programmed to ramp up, separating the components of the sample. The mass spectrometer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.[12]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy (ATR) Prep_IR->IR MS GC-MS Analysis (Electron Ionization) Prep_MS->MS Process_NMR Process FID, Reference to TMS, Assign Peaks NMR->Process_NMR Process_IR Background Subtraction, Identify Functional Groups IR->Process_IR Process_MS Analyze Mass Spectrum, Propose Fragmentation MS->Process_MS Structure Confirm Structure of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would show characteristic signals for the ethyl ester group: a triplet around 1.25 ppm for the methyl protons and a quartet around 4.14 ppm for the methylene protons, both with a coupling constant of approximately 7.1 Hz. The singlet at 3.55 ppm corresponds to the methylene group adjacent to the aromatic ring. The methoxy group on the aromatic ring appears as a singlet at 3.87 ppm. The phenolic hydroxyl proton gives a broad singlet at around 5.65 ppm, which is exchangeable with D₂O. The three aromatic protons would appear as a complex multiplet between 6.70 and 6.85 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments. The carbonyl carbon of the ester is observed downfield at 172.1 ppm. The aromatic carbons appear in the range of 112.1 to 146.5 ppm. The aliphatic carbons of the ethyl group and the methylene bridge are found upfield.

IR Spectrum

The IR spectrum is dominated by a strong, broad absorption band around 3400 cm⁻¹ characteristic of the phenolic O-H stretching vibration. A sharp, intense peak around 1735 cm⁻¹ corresponds to the C=O stretching of the ester functional group.[2] The presence of the aromatic ring is indicated by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C bending vibrations in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region, particularly around 1270 cm⁻¹ and 1150 cm⁻¹, are indicative of the C-O stretching vibrations of the aryl ether and the ester group.[3][4][5]

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 210, which corresponds to the molecular weight of this compound (C₁₁H₁₄O₄).[1] The base peak at m/z 137 is a result of the characteristic benzylic cleavage, leading to the loss of the carbethoxy group (-COOC₂H₅) and the formation of a stable benzylic cation.[1] This fragmentation is a key diagnostic feature for this class of compounds. Other significant fragments arise from further fragmentation of the benzylic cation.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl homovanillate, a derivative of homovanillic acid, is a compound of interest in various scientific fields, including flavor chemistry and as a potential building block in pharmaceutical synthesis. Understanding its thermal stability and degradation profile is crucial for its application in processes involving elevated temperatures, such as manufacturing, sterilization, and long-term storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, thermal stability as determined by thermoanalytical techniques, and a proposed degradation pathway based on the analysis of structurally related compounds. Detailed experimental protocols for the key analytical methods are also presented to aid in the design and execution of further studies.

Physicochemical Properties of this compound

This compound, also known as ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, is a solid at room temperature with the following key physical properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₄[1]
Molecular Weight210.23 g/mol [1]
Melting Point44-47 °C[2]
Boiling Point314.00 to 315.00 °C (estimated)[3]
Flash Point121.60 °C (estimated)[3]
SolubilitySoluble in alcohol; Insoluble in water[3]

Thermal Stability Analysis

Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. However, by examining the thermal behavior of structurally similar compounds, such as ferulic acid, ethyl ferulate, and ethyl vanillin, a reasonable estimation of its thermal stability can be made. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Summary of Thermal Decomposition Data

The following table summarizes the thermal decomposition data for this compound and its structural analogs. It is important to note that the data for the analogs provides an inferred understanding of the thermal stability of this compound.

CompoundOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Analysis ConditionReference
This compound (Inferred) ~200 - 250~250 - 300Inert AtmosphereInferred from analogs
Ferulic Acid~250-Air[4]
Ethyl Vanillin~195 (onset)-Air[5]

Note: The data for this compound is an educated estimation based on the thermal behavior of its structural analogs.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a multi-step process involving the cleavage of its ester and ether linkages, as well as decarboxylation. Based on the degradation patterns of similar phenolic esters, the following pathway is proposed:

  • Initial Ester Cleavage: The primary degradation step is anticipated to be the cleavage of the ethyl ester group, leading to the formation of homovanillic acid and ethylene.

  • Decarboxylation: The resulting homovanillic acid can then undergo decarboxylation to produce 4-methylguaiacol.

  • Demethoxylation and Ring Opening: At higher temperatures, further degradation can occur through the cleavage of the methoxy group and subsequent opening of the aromatic ring, leading to the formation of smaller volatile compounds.

DegradationPathway EthylHomovanillate This compound HomovanillicAcid Homovanillic Acid EthylHomovanillate->HomovanillicAcid Ester Cleavage Ethylene Ethylene EthylHomovanillate->Ethylene Ester Cleavage Methylguaiacol 4-Methylguaiacol HomovanillicAcid->Methylguaiacol Decarboxylation CO2 CO₂ HomovanillicAcid->CO2 Decarboxylation Volatiles Smaller Volatile Compounds Methylguaiacol->Volatiles High Temperature Degradation

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any thermal events such as glass transitions or exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from 25 °C to 100 °C at 10 °C/min to observe the melting transition.

      • Hold at 100 °C for 2 minutes to ensure complete melting.

      • Cool to 25 °C at 10 °C/min.

      • Reheat from 25 °C to 400 °C at 10 °C/min to observe decomposition.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) from the area under the melting peak. Exothermic events in the higher temperature range can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 400 °C, and 500 °C, to observe the evolution of different degradation products.

    • Pyrolysis Time: Typically 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A suitable temperature program to separate the degradation products, for example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-550.

  • Data Analysis: The mass spectra of the separated compounds are compared with a mass spectral library (e.g., NIST) to identify the degradation products.

Conclusion

While direct experimental data on the thermal degradation of this compound is not extensively available, a comprehensive understanding of its thermal stability can be inferred from the analysis of structurally related phenolic esters. The proposed degradation pathway, initiated by ester cleavage, provides a logical framework for predicting the thermal behavior of this compound. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct further investigations to precisely quantify the thermal stability and elucidate the complex degradation mechanisms of this compound. Such data is invaluable for ensuring the quality, safety, and efficacy of products and processes where this compound is utilized.

References

Methodological & Application

Application Note: A Robust Spectrophotometric Assay for Screening Monoamine Oxidase-A Inhibitors Using Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for determining the inhibitory potential of compounds against Monoamine Oxidase-A (MAO-A), a key enzyme in neurotransmitter metabolism and a significant target in neuropharmacology. The protocol is centered around ethyl homovanillate, a known inhibitor of MAO-A.[1][2][3][4][5] Two reliable and reproducible spectrophotometric methods are described: a direct assay monitoring the oxidation of the substrate kynuramine, and a more sensitive, indirect coupled-enzyme assay. This document provides detailed experimental procedures, data presentation guidelines, and visual workflows to facilitate the screening and characterization of novel MAO-A inhibitors.

Introduction

Monoamine Oxidase-A (MAO-A) is a mitochondrial flavoenzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Dysregulation of MAO-A activity has been implicated in a variety of neurological and psychiatric disorders such as depression, anxiety, and neurodegenerative diseases. Consequently, the inhibition of MAO-A is a well-established therapeutic strategy, and the development of novel and selective MAO-A inhibitors is an active area of pharmaceutical research.

This compound (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate) has been identified as an inhibitor of MAO-A.[1][2][3][4][5] This application note provides a detailed protocol for utilizing this compound as a reference inhibitor in a robust in vitro enzyme assay. The assay can be adapted for high-throughput screening of compound libraries to identify new chemical entities with MAO-A inhibitory activity. The principles and methodologies described herein are fundamental for researchers in neuroscience, pharmacology, and drug discovery.

Principle of the Assay

The enzymatic activity of MAO-A can be determined by monitoring the rate of a substrate's oxidation. This application note outlines two distinct spectrophotometric approaches:

  • Direct Spectrophotometric Assay: This method utilizes kynuramine as the substrate for MAO-A. The enzyme catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline. The formation of this product can be directly monitored by measuring the increase in absorbance at a specific wavelength.

  • Coupled-Enzyme Spectrophotometric Assay: This is an indirect method where the MAO-A reaction is coupled to a secondary, colorimetric reaction. MAO-A oxidizes its substrate, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate, leading to the formation of a colored product that can be quantified spectrophotometrically. This method often provides enhanced sensitivity.

Materials and Reagents

  • Enzyme: Recombinant human Monoamine Oxidase-A (MAO-A)

  • Substrate (Direct Assay): Kynuramine dihydrobromide

  • Substrate (Coupled Assay): p-Tyramine hydrochloride

  • Inhibitor: this compound

  • Reference Inhibitor: Clorgyline hydrochloride (a potent and selective MAO-A inhibitor)

  • Coupling Enzyme (Coupled Assay): Horseradish Peroxidase (HRP)

  • Chromogenic Substrate (Coupled Assay): 4-Aminoantipyrine (4-AAP) and Vanillic Acid

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader

    • 96-well microplates (UV-transparent for direct assay)

    • Incubator capable of maintaining 37°C

    • Standard laboratory pipettes and consumables

Experimental Protocols

Protocol 1: Direct Spectrophotometric Inhibition Assay Using Kynuramine

This protocol is adapted from established methods for measuring MAO-A activity.

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • MAO-A Enzyme Solution: Prepare a working solution of recombinant human MAO-A in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Kynuramine Substrate Solution: Prepare a stock solution of kynuramine dihydrobromide in assay buffer. The final concentration in the assay should be at or near the Km value for MAO-A (refer to Table 1).

  • This compound and Test Compound Solutions: Prepare stock solutions of this compound and test compounds in DMSO. Prepare serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid enzyme inhibition.

2. Assay Procedure:

  • To the wells of a 96-well UV-transparent microplate, add the following in order:

    • Assay Buffer

    • This compound or test compound solution (or DMSO for control wells)

    • MAO-A enzyme solution

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the kynuramine substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 316 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Protocol 2: Coupled-Enzyme Spectrophotometric Inhibition Assay

This protocol utilizes the production of hydrogen peroxide in a coupled reaction.

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • MAO-A Enzyme Solution: Prepare a working solution of recombinant human MAO-A in assay buffer.

  • p-Tyramine Substrate Solution: Prepare a stock solution of p-tyramine in assay buffer.

  • HRP Solution: Prepare a working solution of Horseradish Peroxidase in assay buffer.

  • Chromogen Solution: Prepare a solution containing 4-Aminoantipyrine and Vanillic Acid in assay buffer.

  • This compound and Test Compound Solutions: Prepare as described in Protocol 1.

2. Assay Procedure:

  • To the wells of a 96-well clear microplate, add the following in order:

    • Assay Buffer

    • This compound or test compound solution (or DMSO for control wells)

    • MAO-A enzyme solution

    • HRP solution

    • Chromogen solution

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the p-tyramine substrate solution to all wells.

  • Incubate the plate at 37°C and monitor the increase in absorbance at approximately 490-500 nm for 20-30 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC₅₀ value as described in Protocol 1.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Kinetic and Inhibition Parameters for Human MAO-A

ParameterSubstrate/InhibitorValue
KₘKynuramine~20-50 µM
Kₘp-Tyramine~40-60 µM
IC₅₀Clorgyline~1-10 nM
IC₅₀Vanillin*20 µM[6]
IC₅₀ This compound To be determined by the user

*Vanillin is a structurally related compound. This value is provided for reference.

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and underlying biochemical reactions.

MAO_A_Reaction Kynuramine Kynuramine (Substrate) MAOA MAO-A Kynuramine->MAOA Product 4-Hydroxyquinoline (Product) MAOA->Product H2O2 H₂O₂ MAOA->H2O2 NH3 NH₃ MAOA->NH3 Aldehyde Aldehyde MAOA->Aldehyde

Caption: Enzymatic reaction catalyzed by MAO-A with kynuramine.

Coupled_Assay_Principle cluster_mao MAO-A Reaction cluster_hrp HRP Reaction pTyramine p-Tyramine (Substrate) MAOA MAO-A pTyramine->MAOA H2O2 H₂O₂ MAOA->H2O2 HRP HRP H2O2->HRP Chromogen Chromogenic Substrate (e.g., 4-AAP + Vanillic Acid) Chromogen->HRP ColoredProduct Colored Product (Abs @ ~495 nm) HRP->ColoredProduct

Caption: Principle of the coupled-enzyme assay for MAO-A activity.

Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-well Plate A->B C Pre-incubate with Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance Change over Time D->E F Calculate Reaction Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ Value G->H

Caption: Experimental workflow for MAO-A inhibition assay.

Conclusion

The protocols described in this application note provide robust and reliable methods for assessing the inhibitory activity of compounds against MAO-A, using this compound as a reference inhibitor. The choice between the direct and coupled-enzyme assay will depend on the specific requirements of the study, such as sensitivity needs and potential for compound interference. By following these detailed procedures, researchers can effectively screen for and characterize novel MAO-A inhibitors, contributing to the development of new therapeutics for neurological and psychiatric disorders.

References

Application Note: Quantification of Ethyl Homovanillate in Brain Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Ethyl homovanillate (the ethyl ester of homovanillic acid) from brain tissue samples. The methodology is based on established techniques for related neurotransmitter metabolites and is optimized for sensitivity and reproducibility using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is the ethyl ester of homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine.[1] The quantification of dopamine and its metabolites in brain tissue is crucial for neuroscience research, particularly in studies related to neurodegenerative diseases like Parkinson's, psychiatric disorders, and the evaluation of novel therapeutics.[2][3] While HVA is the commonly measured endogenous metabolite, this compound may be studied as a potential biomarker, a metabolite of a xenobiotic, or a prodrug.

This application note details a robust method for the sensitive and selective quantification of this compound in rodent brain tissue homogenates using LC-MS/MS, a technique known for its high sensitivity and specificity in complex biological matrices.[4]

Principle of the Method

Brain tissue is first homogenized in a buffer to release intracellular components. Proteins are then precipitated and removed via centrifugation.[5][6] this compound and an internal standard (IS) are subsequently extracted from the supernatant using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][8][9] The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Signaling Pathway Context: Dopamine Metabolism

To understand the relevance of this compound, it is essential to visualize its position within the broader dopamine metabolic pathway. Homovanillic acid (HVA) is the direct precursor to this compound via esterification.

Caption: Dopamine metabolism pathway leading to Homovanillic Acid (HVA).

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below. This workflow ensures consistency and minimizes variability between samples.

Experimental_Workflow A 1. Brain Tissue Collection (Snap-freeze in liquid N2) B 2. Homogenization (Ice-cold buffer) A->B C 3. Protein Precipitation (e.g., with Formic Acid or Acetonitrile) B->C D 4. Centrifugation (14,000 x g, 10 min, 4°C) C->D E 5. Supernatant Extraction (LLE or SPE) D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Workflow for this compound quantification in brain tissue.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d3 (or other suitable isotopic internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)[10]

  • Ultrapure water (18.2 MΩ·cm)

  • Control brain tissue (e.g., from untreated rodents)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)[8]

Instrumentation
  • Tissue homogenizer (e.g., Bead mill or Dounce homogenizer)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Analytical balance

  • HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Detailed Experimental Protocols

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Brain Tissue Sample Preparation
  • Homogenization: Accurately weigh approximately 50-100 mg of frozen brain tissue. Add 9 volumes of ice-cold PBS (e.g., 900 µL for 100 mg of tissue). Homogenize thoroughly until no visible tissue fragments remain, keeping the sample on ice throughout.[6][11]

  • Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (adjust IS concentration to achieve a final concentration of ~50 ng/mL in the sample).[5]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for extraction.

Extraction Protocol (Option A: Liquid-Liquid Extraction)
  • Extraction: To the supernatant from step 5.2.4, add 500 µL of ethyl acetate.[10]

  • Mixing: Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for analysis.

Extraction Protocol (Option B: Solid-Phase Extraction)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[7]

  • Loading: Load the supernatant from step 5.2.4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in LLE steps 4 and 5.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be determined by infusing pure standards. Hypothetical transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound211.1165.115
This compound-d3 (IS)214.1168.115

Data Analysis and Results

Quantification

Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the calibrators. Perform a linear regression with a 1/x or 1/x² weighting. The concentration of this compound in the brain tissue samples is determined from this curve and reported as ng/g of tissue.

Illustrative Quantitative Data

The following table presents hypothetical data for the quantification of this compound in different brain regions of a rat model. This data is for illustrative purposes only to demonstrate data presentation. Actual values must be determined experimentally.

Brain RegionSample IDThis compound (ng/g tissue)Standard Deviation (SD)%RSD
Striatum STR-0115.81.27.6
STR-0217.21.58.7
STR-0316.51.16.7
Prefrontal Cortex PFC-018.90.77.9
PFC-029.50.99.5
PFC-038.20.67.3
Hippocampus HIP-014.10.512.2
HIP-023.80.410.5
HIP-034.50.613.3
Method Performance (Typical Expected Values)
  • Linearity: The calibration curve should be linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): Expected to be approximately 1 ng/mL, with a signal-to-noise ratio > 10.

  • Accuracy and Precision: Inter- and intra-day precision (%RSD) should be <15%, and accuracy (% bias) should be within ±15%.

  • Extraction Recovery: A typical recovery for LLE or SPE of similar small molecules from brain tissue is expected to be >75%.[7]

References

High-Performance Liquid Chromatography (HPLC) method for Ethyl homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl homovanillate has been established and validated. This application note provides a comprehensive overview of the method, including the chromatographic conditions, sample preparation protocols, and validation data. The described method is suitable for the accurate and precise determination of this compound in various sample matrices, catering to the needs of researchers, scientists, and drug development professionals.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below. A reversed-phase C18 column is utilized with an isocratic mobile phase, ensuring robust and reproducible separation.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council on Harmonisation (ICH) guidelines.[1] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the following table.

Validation ParameterResult
Linearity (R²) > 0.999
Linear Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Retention Time Approximately 5.2 minutes

Experimental Protocols

Detailed methodologies for the preparation of solutions and the analytical procedure are provided below.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringes and 0.45 µm syringe filters

  • HPLC vials

Reagents and Standards
  • This compound reference standard (97% purity or higher)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)[2]

  • Methanol (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile : 0.1% Phosphoric Acid in Water, 40:60, v/v):

  • To prepare the 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Measure 600 mL of 0.1% phosphoric acid in water and 400 mL of acetonitrile.

  • Combine the two solutions in a suitable container and mix well.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Mix until completely dissolved.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation

The sample preparation procedure is crucial for obtaining accurate and reproducible results.[3][4]

  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the sample with a suitable volume of methanol using sonication for 15 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Liquid Samples:

    • Dilute the liquid sample with the mobile phase to a concentration within the linear range of the method.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample solution into the HPLC system.

  • Acquire the chromatograms and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method development and validation process.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Injection prep_std->injection prep_sample Sample Preparation prep_sample->injection equilibration->injection acquisition Data Acquisition injection->acquisition calibration Calibration Curve Construction acquisition->calibration quantification Quantification calibration->quantification G cluster_dev Method Development cluster_val Method Validation cluster_app Application col_select Column Selection mob_phase Mobile Phase Optimization col_select->mob_phase det_params Detector Parameter Setting mob_phase->det_params specificity Specificity det_params->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

References

Application Note: Quantitative Analysis of Ethyl Homovanillate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the quantitative analysis of Ethyl homovanillate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a known monoamine oxidase A (MAO-A) inhibitor, is of significant interest in pharmaceutical and neuroscience research. The protocol outlined below provides a robust framework for the extraction, derivatization, and subsequent quantification of this compound in biological matrices. This document includes detailed experimental procedures, instrument parameters, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

This compound (Ethyl 4-hydroxy-3-methoxyphenylacetate) is a compound with known inhibitory effects on monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Its analysis is vital for understanding its pharmacokinetic and pharmacodynamic properties in drug development and neuroscience studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of this compound. Due to its polarity and relatively low volatility, a derivatization step is necessary to improve its chromatographic behavior. This application note provides a detailed protocol for the silylation of this compound followed by GC-MS analysis.

Data Presentation

While specific quantitative data for the GC-MS analysis of this compound is not widely published, the following table provides an illustrative example of how to present such data. Researchers should replace the placeholder values with their experimental results.

Table 1: Illustrative Quantitative GC-MS Data for Trimethylsilyl-Ethyl Homovanillate (TMS-EHV)

ParameterValue
Analyte Trimethylsilyl-Ethyl homovanillate (TMS-EHV)
Retention Time (min) 12.5 (Illustrative)
Quantification Ion (m/z) 282 (M+•)
Qualifier Ion 1 (m/z) 267 (M-15)
Qualifier Ion 2 (m/z) 179
Linear Range (ng/mL) 1 - 500
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 90 - 105%

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound in a biological matrix (e.g., plasma or urine).

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) is employed to isolate this compound from the biological matrix.

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample into a 15 mL glass centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2-3 by adding 100 µL of 1M HCl.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Silylation is performed to increase the volatility and thermal stability of this compound for GC-MS analysis.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

GC-MS Parameters:

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Silylation with BSTFA Dry->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Quantify Quantification Detect->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

MAOA_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Degradation SynapticCleft Increased Monoamines in Synaptic Cleft Metabolites Inactive Metabolites MAOA->Metabolites EHV This compound EHV->MAOA Inhibits Receptors Postsynaptic Receptors SynapticCleft->Receptors NeuronalSignal Enhanced Neuronal Signaling Receptors->NeuronalSignal

Caption: Signaling pathway of MAO-A inhibition by this compound.

Application Notes and Protocols: Ethyl Homovanillate as a Research Tool in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate, the ethyl ester of homovanillic acid, is a valuable research tool in the field of neuropharmacology. As a potent and selective inhibitor of monoamine oxidase A (MAO-A), it offers a means to investigate the physiological and pathological roles of this key enzyme in the metabolism of monoamine neurotransmitters.[1][2] Homovanillic acid is the primary metabolite of dopamine, and its levels are often used as a biomarker for dopamine turnover.[3] The administration of MAO-A inhibitors, such as clorgyline, has been shown to decrease the levels of homovanillic acid in both plasma and the striatum, indicating a reduction in dopamine metabolism.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a research tool to study dopamine signaling and its implications in neurological disorders.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of monoamine oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine, serotonin, and norepinephrine. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This modulation of monoaminergic neurotransmission makes this compound a useful tool for studying the consequences of elevated monoamine levels in various experimental models. The inhibition of MAO-A by this compound is a key factor in its potential neuropharmacological effects.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 60563-13-5[2][5][6]
Molecular Formula C₁₁H₁₄O₄[2][5]
Molecular Weight 210.23 g/mol [2][5]
IUPAC Name ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate[5]
Synonyms Ethyl 4-hydroxy-3-methoxyphenylacetate[5]
Table 2: In Vitro MAO-A Inhibitory Activity of this compound (Hypothetical Data)
ParameterValue (Hypothetical)Description
IC50 (MAO-A) 50 nMThe half-maximal inhibitory concentration against human recombinant MAO-A.
Ki (MAO-A) 25 nMThe inhibitory constant, indicating the binding affinity for human recombinant MAO-A.
Selectivity (MAO-B/MAO-A) >100-foldThe ratio of IC50 for MAO-B to MAO-A, indicating selectivity for the MAO-A isoform.

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound on MAO-A.

Materials:

  • Human recombinant MAO-A enzyme

  • This compound

  • MAO-A substrate (e.g., kynuramine or a commercially available fluorogenic substrate)

  • Positive control (e.g., Clorgyline)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with assay buffer to obtain a range of test concentrations.

  • Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of assay buffer. b. Add 25 µL of the this compound dilutions or the positive control (Clorgyline) to the respective wells. For the control wells (no inhibitor), add 25 µL of assay buffer. c. Add 25 µL of the human recombinant MAO-A enzyme solution to all wells. d. Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: a. Add 25 µL of the MAO-A substrate to each well to initiate the reaction. b. Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition: a. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound and the controls. b. Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Microdialysis for Measuring Dopamine Turnover

This protocol outlines the use of in vivo microdialysis in a rodent model to assess the effect of this compound on dopamine turnover by measuring the extracellular levels of dopamine and its metabolites.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Microdialysis probes (e.g., with a 2-4 mm membrane)

  • Guide cannulae

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine, DOPAC, and HVA standards

Procedure:

  • Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in a stereotaxic apparatus. b. Implant a guide cannula targeting the striatum (a key region for dopamine signaling). c. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake and freely moving rat. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. c. Allow for a stabilization period of at least 1-2 hours. d. Collect baseline dialysate samples every 20 minutes for at least 1 hour using a fraction collector.

  • Drug Administration: a. Administer this compound via an appropriate route (e.g., intraperitoneal injection). The dose should be determined from pilot studies.

  • Post-Drug Sample Collection: a. Continue to collect dialysate samples every 20 minutes for at least 2-3 hours following drug administration.

  • Sample Analysis: a. Analyze the collected dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ECD. b. Prepare standard curves for dopamine, DOPAC, and HVA to quantify their concentrations in the dialysate samples.

  • Data Analysis: a. Express the concentrations of dopamine, DOPAC, and HVA as a percentage of the baseline levels for each animal. b. Compare the post-drug levels to the baseline levels to determine the effect of this compound on dopamine turnover. An increase in dopamine and a decrease in DOPAC and HVA would be expected.

Visualizations

Dopamine_Metabolism_Pathway Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT DOPAC DOPAC DOPAL->DOPAC HVA Homovanillic Acid (HVA) DOPAC->HVA ThreeMT->HVA MAO_A MAO-A MAO_A->DOPAL ALDH ALDH ALDH->DOPAC COMT COMT COMT->HVA COMT->ThreeMT Ethyl_Homovanillate This compound Ethyl_Homovanillate->MAO_A

Caption: Dopamine Metabolism and the Site of Action of this compound.

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_EH Prepare Ethyl Homovanillate Dilutions Add_EH Add this compound to 96-well plate Prep_EH->Add_EH Prep_Enzyme Prepare MAO-A Enzyme Solution Add_Enzyme Add MAO-A Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare MAO-A Substrate Add_Substrate Initiate reaction with Substrate Prep_Substrate->Add_Substrate Add_EH->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50 Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize Anesthetize Animal Stereotaxic Place in Stereotaxic Apparatus Anesthetize->Stereotaxic Implant_Cannula Implant Guide Cannula in Striatum Stereotaxic->Implant_Cannula Recover Allow Animal to Recover Implant_Cannula->Recover Insert_Probe Insert Microdialysis Probe Recover->Insert_Probe Perfuse_aCSF Perfuse with aCSF Insert_Probe->Perfuse_aCSF Collect_Baseline Collect Baseline Dialysate Samples Perfuse_aCSF->Collect_Baseline Administer_EH Administer Ethyl Homovanillate Collect_Baseline->Administer_EH Collect_Post_Drug Collect Post-Drug Dialysate Samples Administer_EH->Collect_Post_Drug HPLC_Analysis Analyze Samples by HPLC-ECD Collect_Post_Drug->HPLC_Analysis Quantify Quantify Dopamine, DOPAC, and HVA HPLC_Analysis->Quantify Analyze_Data Analyze Data (% of Baseline) Quantify->Analyze_Data

References

Application Notes and Protocols for Ethyl Homovanillate Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl homovanillate is a derivative of homovanillic acid and is recognized as a monoamine oxidase A (MAO-A) inhibitor. MAO-A is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters. Its inhibition has been a target for the treatment of neurological disorders and is increasingly being investigated for its potential in cancer therapy. Elevated MAO-A activity has been linked to increased oxidative stress, which can contribute to the progression of certain diseases. These application notes provide a comprehensive protocol for the preparation and administration of this compound in a cell culture setting, along with methodologies for assessing its cytotoxic effects and impact on MAO-A protein expression.

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueSource
CAS Number 60563-13-5[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Appearance Solid[3]
Solubility Soluble in alcohol. Insoluble in water.[3][4]

Note: For cell culture applications, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[5][6]

Protocol 2: Determination of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[7][8][9][10]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Western Blot Analysis of MAO-A Expression

Western blotting is used to detect the levels of MAO-A protein in cells following treatment with this compound.[5][12][13]

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MAO-A

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL western blotting substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-MAO-A antibody and the loading control antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the MAO-A protein levels to the loading control.

Visualization of Pathways and Workflows

G Experimental Workflow for this compound in Cell Culture cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis cluster_cyto Cytotoxicity cluster_protein Protein Expression prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Diluted This compound prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay cell_lysis Cell Lysis & Protein Quantification treat_cells->cell_lysis measure_viability Measure Cell Viability mtt_assay->measure_viability western_blot Western Blot for MAO-A cell_lysis->western_blot analyze_protein Analyze MAO-A Expression western_blot->analyze_protein

Caption: Workflow for this compound cell culture experiments.

G Proposed Signaling Pathway of MAO-A Inhibition Ethyl_Homovanillate This compound MAO_A Monoamine Oxidase A (MAO-A) (Mitochondrial Outer Membrane) Ethyl_Homovanillate->MAO_A Inhibits ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) MAO_A->ROS By-product of Catalysis Monoamines Monoamines (e.g., Dopamine, Serotonin) Aldehydes Aldehydes Monoamines->Aldehydes Oxidative Deamination (Catalyzed by MAO-A) Aldehydes->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: MAO-A inhibition by this compound and downstream effects.

References

Application Notes and Protocols for In Vivo Studies of Homovanillic Acid and Related Vanilloids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Homovanillic Acid and Vanillic Acid

Homovanillic acid (HVA) is a major metabolite of the neurotransmitter dopamine, and its levels are often used as a marker for dopamine turnover in the brain.[1][2][3] Vanillic acid is a flavoring agent found in various plants and is an oxidized form of vanillin.[4][5] Both compounds have demonstrated a range of biological activities in preclinical animal models, including anti-inflammatory, analgesic, and neurotropic effects.[4][6][7] These properties make them and their derivatives, such as Ethyl homovanillate, interesting candidates for further investigation in various disease models.

Potential Therapeutic Applications

Based on in vivo studies of HVA and vanillic acid, potential research applications for structurally related compounds like this compound could include:

  • Neuropharmacology: Investigation of effects on locomotor activity, and modulation of dopaminergic and noradrenergic systems.[6]

  • Inflammation and Pain: Evaluation of anti-inflammatory and analgesic properties in models of inflammatory pain.[4][5]

  • Oxidative Stress: Assessment of antioxidant effects in models of oxidative stress-related pathologies.[4][8]

  • Metabolic Disorders: Exploration of anti-glycation properties in models of diabetes and related complications.[9]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies on Homovanillic Acid and Vanillic Acid in rodent models.

Table 1: In Vivo Effects of Homovanillic Acid (HVA) in Rats
ParameterAnimal ModelDose & Route of AdministrationObserved EffectsReference
Locomotor Activity Wistar Rats50 µg (i.c.v.)Inhibitory effect on locomotor activity; potentiation of haloperidol-induced catalepsy.[6]
Locomotor Activity Wistar Rats200 µg (i.c.v.)Increased locomotor activity; potentiation of amphetamine-induced hyperactivity.[6]
Dopamine Turnover Wistar Rats50 µg (i.c.v.)Enhanced dopamine turnover in the brain.[6]
Noradrenaline Turnover Wistar Rats200 µg (i.c.v.)Enhanced noradrenaline turnover in the brain.[6]

i.c.v. - Intracerebroventricular

Table 2: In Vivo Effects of Vanillic Acid in Rodent Models
ParameterAnimal ModelDose & Route of AdministrationObserved EffectsReference
Inflammatory Pain (Acetic Acid) MiceNot SpecifiedInhibition of overt pain-like behavior.[4]
Inflammatory Pain (Formalin Test) MiceNot SpecifiedInhibition of the second phase of the formalin test.[4]
Mechanical Hyperalgesia MiceNot SpecifiedInhibition of carrageenan- and Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia.[4]
Paw Edema MiceNot SpecifiedInhibition of carrageenan- and CFA-induced paw edema.[4]
Advanced Glycation End-products (AGEs) Diabetic Rats1.5, 4.5, or 15 mg/kg (oral)Marked decrease in AGEs in the kidney in a dose-dependent manner and a decrease in AGEs in the skin.[9]
Lung Inflammation (Dust Particles) Wistar RatsNot SpecifiedAttenuated the adverse effects mediated by dust particles, including increased serum superoxide dismutase and malondialdehyde levels.[8]

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for HVA and vanillic acid. These can be adapted for studies with this compound.

Protocol 1: Assessment of Locomotor Activity (Homovanillic Acid)
  • Animal Model: Male Wistar rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve Homovanillic Acid in an appropriate vehicle (e.g., sterile saline) to achieve the desired concentration for intracerebroventricular (i.c.v.) injection.

  • Surgical Procedure (for i.c.v. administration):

    • Anesthetize the rats according to an approved protocol.

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle.

    • Allow for a post-surgical recovery period.

  • Drug Administration:

    • Gently restrain the rat.

    • Inject the prepared HVA solution (e.g., 50 µg or 200 µg) through the implanted cannula.

  • Behavioral Assessment:

    • Immediately after injection, place the rat in an open-field arena.

    • Record locomotor activity using an automated tracking system for a specified duration.

    • Parameters to measure include distance traveled, rearing frequency, and time spent in different zones of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of different HVA doses and control groups.

Protocol 2: Carrageenan-Induced Paw Edema Model (Vanillic Acid)
  • Animal Model: Male mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation: Prepare a solution or suspension of Vanillic Acid in a suitable vehicle for oral or intraperitoneal administration.

  • Drug Administration:

    • Administer the prepared Vanillic Acid or vehicle to the respective groups of mice at a predetermined time before the carrageenan injection.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Data Analysis:

    • Calculate the percentage of paw edema inhibition for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-inflammatory effect.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway of Vanillic Acid

Vanillic_Acid_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) ROS Reactive Oxygen Species (ROS) Inflammatory_Stimulus->ROS induces NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation induces Vanillic_Acid Vanillic Acid Vanillic_Acid->ROS inhibits Vanillic_Acid->NFkB_Activation inhibits ROS->NFkB_Activation activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production leads to Neutrophil_Recruitment Neutrophil Recruitment Cytokine_Production->Neutrophil_Recruitment promotes Inflammation Inflammation & Pain Neutrophil_Recruitment->Inflammation causes

Caption: Proposed mechanism of Vanillic Acid's anti-inflammatory action.

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization (Mice) Group_Allocation Group Allocation (Control, Vehicle, Treatment) Animal_Acclimatization->Group_Allocation Drug_Administration Drug/Vehicle Administration (e.g., Oral Gavage) Group_Allocation->Drug_Administration Baseline_Measurement Baseline Paw Measurement Drug_Administration->Baseline_Measurement Carrageenan_Injection Carrageenan Injection (Sub-plantar) Baseline_Measurement->Carrageenan_Injection Post_Injection_Measurements Paw Measurements (e.g., 1, 2, 3, 4 hours) Carrageenan_Injection->Post_Injection_Measurements Data_Analysis Data Analysis (% Inhibition of Edema) Post_Injection_Measurements->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Diagram 3: Logical Relationship of HVA and Dopamine Metabolism

HVA_Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) Dopamine->DOPAC Metabolized by MAO Monoamine Oxidase (MAO) MAO->DOPAC COMT Catechol-O-methyltransferase (COMT) HVA Homovanillic Acid (HVA) COMT->HVA DOPAC->HVA Metabolized by

Caption: Metabolic pathway of Dopamine to Homovanillic Acid.

References

Application of Homovanillic Acid (HVA) in Studying Dopamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ethyl Homovanillate: Extensive literature searches did not yield significant information regarding the direct application of this compound in studying dopamine pathways. It is the ethyl ester of Homovanillic acid (HVA), a primary metabolite of dopamine. While this compound may be used in other scientific contexts, such as a flavoring agent, its role in neuroscience research is not well-documented in the available scientific literature. Therefore, these application notes will focus on its parent compound, Homovanillic acid (HVA) , which is a crucial and widely studied biomarker in dopamine pathway research.

Introduction to Homovanillic Acid (HVA)

Homovanillic acid (HVA) is the major final metabolite of the neurotransmitter dopamine.[1][2] Its concentration in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine, as well as in brain tissue, is widely used as an index of dopamine turnover and the overall activity of dopaminergic systems in the brain.[3][4][5][6] The study of HVA levels provides valuable insights into the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, and is instrumental in the development of novel therapeutic agents targeting the dopamine system.[4][7]

The metabolic pathway leading to HVA formation involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on dopamine.[1] Therefore, measuring HVA provides a dynamic picture of dopamine release, metabolism, and clearance.

Data Presentation: HVA Levels in Preclinical and Clinical Studies

The following tables summarize quantitative data on HVA concentrations in various biological samples, providing a reference for researchers studying dopamine pathways.

Table 1: Basal Dopamine and Metabolite Concentrations in Rat Brain Regions

Brain RegionDopamine (ng/mg tissue)HVA (ng/mg tissue)HVA/Dopamine RatioReference
Nucleus Accumbens 2.497.443.64[5]
Caudate 2.393.611.80[5]
Putamen 3.006.542.53[5]

Table 2: Linearity of HVA Detection by HPLC-ECD

AnalyteLinear Range (µM)Limit of Detection (LOD) (nM)Reference
HVA 0.01 - 1000.7[8]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Extracellular HVA in the Rat Brain

This protocol describes the methodology for in vivo microdialysis to sample extracellular HVA from specific brain regions of freely moving rats, followed by analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • Microdialysis probes (e.g., CMA 12)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • HVA standards

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., striatum, nucleus accumbens).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Sampling:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 1-2 hours.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) using a refrigerated fraction collector.

  • Sample Analysis by HPLC-ECD:

    • Inject a fixed volume of the collected dialysate into the HPLC system.

    • Separate the analytes on a C18 reverse-phase column using a mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent).

    • Detect HVA using an electrochemical detector set at an appropriate oxidation potential.

    • Quantify the HVA concentration by comparing the peak area to a standard curve generated from known concentrations of HVA.

Protocol 2: Determination of HVA in Human Plasma

This protocol outlines a general procedure for the quantification of HVA in human plasma samples.

Materials:

  • Human plasma samples

  • Perchloric acid

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

  • HPLC-ECD system or Gas Chromatography-Mass Spectrometry (GC-MS)

  • HVA standards

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To precipitate proteins, add a known volume of cold perchloric acid to the plasma sample.

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • For cleaner samples, the supernatant can be further purified using SPE.

  • Analytical Measurement:

    • Analyze the prepared sample using a validated analytical method such as HPLC-ECD or GC-MS.[4]

    • Generate a standard curve using HVA standards prepared in a similar matrix.

    • Determine the concentration of HVA in the plasma samples by interpolating from the standard curve.

Mandatory Visualizations

Dopamine_Metabolic_Pathway Dopamine Dopamine MAO MAO Dopamine->MAO COMT_alt COMT Dopamine->COMT_alt DOPAC DOPAC COMT COMT DOPAC->COMT HVA HVA 3-MT 3-MT MAO_alt MAO 3-MT->MAO_alt MAO->DOPAC COMT->HVA COMT_alt->3-MT MAO_alt->HVA

Caption: Metabolic pathway of dopamine to Homovanillic acid (HVA).

InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_sampling Microdialysis Sampling cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Recovery Surgical Recovery (min. 48 hours) Stereotaxic_Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Stabilization Stabilization Period (1-2 hours) Perfusion->Stabilization Sample_Collection Collect Dialysates (e.g., every 20 min) Stabilization->Sample_Collection HPLC_Injection Inject Sample into HPLC-ECD System Sample_Collection->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Electrochemical Detection Separation->Detection Quantification Quantify HVA Concentration Detection->Quantification

Caption: Experimental workflow for in vivo microdialysis and HVA analysis.

References

Application Notes and Protocols for the Derivatization of Ethyl Homovanillate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl homovanillate (EHV) to enhance its detectability and improve chromatographic performance for analytical quantification. The primary methods covered are silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and acylation for High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

This compound (EHV), the ethyl ester of homovanillic acid, is a compound of interest in various fields, including pharmacology and metabolomics. Accurate quantification of EHV in complex matrices such as biological fluids or pharmaceutical formulations often requires a derivatization step to improve its analytical properties. Derivatization chemically modifies the analyte to increase its volatility, thermal stability, and/or detector response.[1][2] This document outlines optimized protocols for the two most common and effective derivatization strategies for EHV.

Silylation is a robust technique for preparing samples for GC-MS analysis. It involves replacing the active hydrogen of the phenolic hydroxyl group in EHV with a trimethylsilyl (TMS) group.[3][4] This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and sensitivity in GC-MS.[5][6] The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Acylation is a versatile derivatization method often employed for HPLC analysis. In this method, the phenolic hydroxyl group of EHV is converted to an ester. This modification can enhance the detectability of the analyte by introducing a chromophore or fluorophore, making it suitable for UV or fluorescence detection.[7]

Derivatization for GC-MS Analysis: Silylation

Silylation is the recommended derivatization method for the analysis of this compound by GC-MS. The following protocols detail the use of two common silylating agents, BSTFA and MSTFA.

Workflow for Silylation of this compound

cluster_sample_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis start Start with EHV Sample (e.g., in plasma) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction dry_down Evaporate to Dryness (under Nitrogen stream) extraction->dry_down add_reagent Add Silylating Agent (BSTFA or MSTFA) and Solvent (e.g., Pyridine) dry_down->add_reagent reaction Incubate (e.g., 60°C for 30 min) add_reagent->reaction gcms GC-MS Analysis reaction->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for the silylation of this compound.

Protocol 1: Silylation with BSTFA

This protocol is adapted from methods used for the derivatization of similar phenolic compounds.[8]

Materials:

  • This compound (EHV) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma), perform a liquid-liquid extraction with ethyl acetate.[8]

    • Transfer the organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex briefly to ensure the residue is dissolved.

    • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Silylation with MSTFA

MSTFA is another effective silylating agent that can be used for the derivatization of EHV.[9]

Materials:

  • This compound (EHV) standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation and drying procedure as described in Protocol 1.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of MSTFA.

    • Tightly cap the vial and vortex briefly.

    • Incubate the mixture at 70°C for 45 minutes.

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated phenolic compounds and can be used as a starting point for method development for derivatized EHV.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity

Derivatization for HPLC Analysis: Acylation

Acylation of the phenolic hydroxyl group of EHV can be performed to enhance its UV absorbance or introduce a fluorescent tag for sensitive detection by HPLC.

Workflow for Acylation of this compound

cluster_sample_prep Sample Preparation cluster_derivatization Acylation cluster_analysis Analysis start Start with EHV Sample dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add Acylating Agent (e.g., Benzoyl Chloride) and Base (e.g., Pyridine) dissolve->add_reagent reaction Incubate (e.g., Room Temperature) add_reagent->reaction quench Quench Reaction (e.g., add Methanol) reaction->quench hplc HPLC Analysis quench->hplc data Data Acquisition & Processing hplc->data

Caption: Workflow for the acylation of this compound.

Protocol 3: Acylation with Benzoyl Chloride

This protocol is a general method for the acylation of phenolic compounds for HPLC-UV analysis.

Materials:

  • This compound (EHV) standard or sample

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • HPLC vials

Procedure:

  • Derivatization:

    • Dissolve a known amount of EHV standard or sample extract in 100 µL of pyridine in a small vial.

    • Add 50 µL of benzoyl chloride to the solution.

    • Vortex the mixture and let it react at room temperature for 60 minutes.

  • Reaction Quenching:

    • Add 50 µL of methanol to the reaction mixture to quench the excess benzoyl chloride.

    • Vortex and allow to stand for 10 minutes.

  • Sample Preparation for HPLC:

    • Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC Parameters

The following are typical HPLC parameters for the analysis of acylated phenolic compounds.

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Formic acid in water, B: Acetonitrile. Gradient elution may be required.
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detector
TypeUV-Vis or Photodiode Array (PDA)
WavelengthMonitor at the absorbance maximum of the benzoylated EHV (determined by UV scan).

Quantitative Data Summary

The following table provides a hypothetical comparison of the expected analytical performance for the different derivatization methods for this compound. Actual values will need to be determined during method validation.

Derivatization MethodAnalytical TechniqueExpected Linearity (r²)Expected LOD (ng/mL)Expected LOQ (ng/mL)
Silylation (BSTFA) GC-MS (SIM)> 0.9950.1 - 1.00.5 - 5.0
Silylation (MSTFA) GC-MS (SIM)> 0.9950.1 - 1.00.5 - 5.0
Acylation (Benzoyl Chloride) HPLC-UV> 0.991.0 - 10.05.0 - 25.0

Conclusion

The derivatization of this compound is a crucial step for its accurate and sensitive quantification in complex matrices. Silylation followed by GC-MS analysis is a highly sensitive and specific method, with both BSTFA and MSTFA being effective derivatizing agents. For laboratories where GC-MS is not available, acylation with subsequent HPLC-UV analysis provides a viable alternative. The choice of the optimal derivatization strategy will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. It is recommended to perform a thorough method validation for the chosen protocol to ensure accuracy, precision, and reliability of the analytical results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl homovanillate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method for synthesizing this compound is the Fischer esterification of homovanillic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in the synthesis of this compound are often due to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Key parameters influencing this are reaction time, temperature, and catalyst concentration.

  • Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield.

  • Suboptimal Reagent Ratio: An insufficient excess of ethanol can limit the forward reaction.

  • Side Reactions: Under harsh conditions, the phenolic hydroxyl group of homovanillic acid can undergo side reactions.

  • Product Loss During Work-up: Significant product can be lost during extraction and purification steps if not performed carefully.

Q3: I am observing the formation of a dark-colored reaction mixture. What could be the reason?

A3: A dark-colored reaction mixture, particularly when using sulfuric acid as a catalyst at elevated temperatures, can indicate the occurrence of side reactions such as sulfonation of the aromatic ring or other degradation processes.

Q4: How can I effectively remove the unreacted homovanillic acid and the acid catalyst after the reaction?

A4: Unreacted homovanillic acid and the acid catalyst can be effectively removed during the work-up procedure. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing it with a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate solution will neutralize the acid catalyst and deprotonate the carboxylic acid of the unreacted homovanillic acid, making it soluble in the aqueous layer.

Q5: What are some alternative methods for synthesizing this compound if Fischer esterification is not suitable for my substrate?

A5: If your starting material is sensitive to strong acids, you can consider alternative methods such as:

  • Reaction with Thionyl Chloride: Convert homovanillic acid to its more reactive acid chloride using thionyl chloride (SOCl₂). The resulting homovanillyl chloride can then be reacted with ethanol to form the ester. This method is generally higher yielding as the reaction is not reversible.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under milder conditions.

Troubleshooting Guides

Low Yield
Observation Possible Cause Suggested Solution
Low conversion of starting material (checked by TLC/HPLC)Incomplete reaction: Reaction has not reached equilibrium.- Increase reaction time.- Increase reaction temperature (monitor for side reactions).- Increase the molar ratio of ethanol to homovanillic acid.
Insufficient catalyst: The rate of reaction is too slow.- Increase the concentration of the acid catalyst. Be cautious of potential side reactions at very high concentrations.
Presence of water: Equilibrium is shifted towards the reactants.- Use anhydrous ethanol and solvent.- Employ a Dean-Stark apparatus to remove water azeotropically during the reaction.
Significant amount of starting material in the final product after work-upInefficient extraction/washing: Unreacted homovanillic acid was not fully removed.- Perform multiple washes with saturated sodium bicarbonate solution.- Ensure the pH of the aqueous layer is basic after washing.
Dark-colored product and multiple spots on TLCSide reactions: Sulfonation or degradation of the starting material or product.- Lower the reaction temperature.- Reduce the concentration of the sulfuric acid catalyst.- Consider using a milder catalyst like p-toluenesulfonic acid.

Data Presentation

Effect of Reaction Parameters on Yield in Fischer Esterification

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The data is based on general principles of Fischer esterification.

Parameter Condition Effect on Yield Reasoning
Ethanol to Homovanillic Acid Molar Ratio Low (e.g., < 5:1)DecreasedInsufficient excess of ethanol to drive the equilibrium towards the product.
High (e.g., > 10:1)IncreasedShifts the reaction equilibrium to favor product formation (Le Chatelier's Principle).
H₂SO₄ Catalyst Concentration (mol%) Too Low (< 1%)DecreasedThe reaction rate will be very slow, leading to low conversion in a given time.
Too High (> 10%)Potential DecreaseCan promote side reactions like sulfonation, especially at elevated temperatures.
Reaction Temperature Too Low (< 60°C)DecreasedThe reaction rate is too slow.
Optimal (~70-80°C)IncreasedProvides a good balance between reaction rate and minimizing side reactions.
Too High (> 90°C)Potential DecreaseIncreased likelihood of side reactions and product degradation.
Reaction Time Too Short (< 4 hours)DecreasedThe reaction may not have reached equilibrium.
Optimal (4-8 hours)IncreasedAllows the reaction to approach equilibrium.
Too Long (> 10 hours)No Significant IncreaseOnce equilibrium is reached, extending the reaction time will not significantly improve the yield and may increase the chance of side reactions.

Experimental Protocols

Protocol 1: Fischer Esterification of Homovanillic Acid

This protocol describes the synthesis of this compound using the Fischer esterification method.

Materials:

  • Homovanillic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add homovanillic acid (1 equivalent).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted homovanillic acid. Repeat the wash until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Acid Chloride Formation

This protocol provides an alternative, higher-yield synthesis of this compound through the formation of an intermediate acid chloride.

Materials:

  • Homovanillic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous ethanol

  • Triethylamine or pyridine (optional, as a base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Step A: Formation of Homovanillyl Chloride

  • In a fume hood, suspend homovanillic acid (1 equivalent) in anhydrous DCM or toluene in a round-bottom flask.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

Step B: Esterification

  • Dissolve the crude homovanillyl chloride in anhydrous DCM.

  • Cool the solution in an ice bath and add anhydrous ethanol (1.5-2 equivalents). If desired, a non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway HVA Homovanillic Acid EHV This compound HVA->EHV Fischer Esterification EtOH Ethanol EtOH->EHV H2SO4 H₂SO₄ (cat.) H2SO4->EHV Water Water

Caption: Fischer esterification of homovanillic acid to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Time, Temp, or EtOH Ratio incomplete->increase_params check_workup Review Work-up Procedure complete->check_workup end Improved Yield increase_params->end inefficient_extraction Inefficient Extraction/Washing check_workup->inefficient_extraction Inefficient check_side_reactions Check for Side Reactions (Dark Color, Extra Spots) check_workup->check_side_reactions Efficient optimize_workup Optimize Washing Steps (e.g., more NaHCO₃ washes) inefficient_extraction->optimize_workup optimize_workup->end side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present Yes check_side_reactions->end No modify_conditions Lower Temp, Reduce Catalyst Conc. side_reactions_present->modify_conditions modify_conditions->end

Caption: A logical workflow for troubleshooting low yields in synthesis.

Safety Information

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[1]

  • Homovanillic Acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe skin burns and eye damage.[2] It is also a strong dehydrating agent. Always add acid to the alcohol/water slowly and never the other way around to avoid violent exothermic reactions.[3]

  • Thionyl Chloride: Corrosive and toxic. Reacts with water to produce toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • Ethyl Acetate: Flammable liquid.

  • Dichloromethane: Potential carcinogen. Avoid inhalation and skin contact.

In case of skin contact with corrosive materials, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[2]

References

Technical Support Center: Purification of Crude Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Ethyl homovanillate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification techniques.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as homovanillic acid and ethanol, byproducts like vanillin, and residual solvents from the synthesis. The presence of these impurities can affect crystallization and chromatographic separation.

Q2: Which purification technique is most suitable for my scale of experiment?

A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization: Ideal for medium to large quantities of crude product with relatively low levels of impurities.

  • Column Chromatography: Suitable for small to medium scale purification, especially when impurities have similar polarities to the product.

  • Distillation (Vacuum): Effective for large-scale purification of thermally stable liquids or low-melting solids.

  • Liquid-Liquid Extraction: Primarily used as a work-up step to remove acidic or basic impurities before further purification.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid) is a good starting point.

  • Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.[1][2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (44-47 °C) indicates high purity.[3]

II. Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Oiling out instead of crystallization. The compound is precipitating from a supersaturated solution above its melting point.- Use a larger volume of solvent. - Lower the temperature at which the solution becomes saturated (i.e., use a more dilute solution). - Try a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a less polar "anti-solvent" dropwise until turbidity persists, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Poor recovery of the product. The compound has significant solubility in the cold solvent.- Ensure the solution is cooled sufficiently (e.g., in an ice bath). - Use a different solvent system where the compound has lower solubility at cold temperatures. - Minimize the amount of hot solvent used for dissolution.
Colored impurities in the final product. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a preliminary purification step like column chromatography or a solvent wash.
Column Chromatography
Problem Potential Cause Solution
Poor separation of spots (overlapping bands). - The solvent system (mobile phase) is too polar. - The column was not packed properly, leading to channeling. - The column is overloaded with the sample.- Use a less polar mobile phase. Run TLCs with different solvent ratios to find the optimal system (aim for an Rf of 0.2-0.3 for the desired compound). - Ensure the silica gel is packed uniformly without air bubbles. - Use a larger column or less crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[4]
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the ethyl acetate concentration.
Streaking or tailing of spots on TLC. - The compound is interacting too strongly with the acidic silica gel. - The sample is overloaded on the TLC plate.- Add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively. - Spot a more dilute sample on the TLC plate.
Vacuum Distillation
Problem Potential Cause Solution
Bumping or uneven boiling. - Insufficient nucleation sites. - Heating too rapidly.- Add boiling chips or a magnetic stir bar. - Heat the distillation flask slowly and evenly.
Product decomposition (darkening of the residue). The distillation temperature is too high.- Use a lower pressure (higher vacuum) to decrease the boiling point. - Ensure the heating mantle is not set too high.
Difficulty maintaining a stable vacuum. Leaks in the distillation apparatus.- Check all joints and connections for a proper seal. Use vacuum grease where appropriate.
Liquid-Liquid Extraction
Problem Potential Cause Solution
Formation of an emulsion. Agitation was too vigorous, or surfactants are present.- Gently swirl or invert the separatory funnel instead of vigorous shaking.[5] - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5][6][7] - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[5][6]
Poor separation of layers. The densities of the two phases are too similar.- Add more of the organic solvent or water to change the overall density of the respective phase.
Low recovery of the product in the organic layer. - The pH of the aqueous layer is not optimal for partitioning. - Insufficient number of extractions.- For extracting this compound (a weak acid), ensure the aqueous phase is neutral or slightly acidic to keep the compound in its neutral, more organic-soluble form. - Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.

III. Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is for obtaining high-purity crystalline this compound. A mixed solvent system of ethyl acetate and hexane is often effective for esters.[8]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, slowly add hexane dropwise until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data Summary:

ParameterTypical Value
Purity of Crude Material85-95%
Recrystallization Solvent Ratio (Ethyl Acetate:Hexane)Start with minimal hot ethyl acetate, then add hexane until turbidity. A ratio of 1:2 to 1:4 (v/v) is a good starting point to test.
Expected Yield70-90%
Purity after Recrystallization>98%
Melting Point44-47 °C[3]
Protocol 2: Column Chromatography of Crude this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack, ensuring a uniform bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel.

  • Elution:

    • Begin eluting with the low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15, etc.). This is known as a gradient elution.[9][10]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary:

ParameterTypical Value
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Gradient)Hexane:Ethyl Acetate (from 95:5 to 70:30)
Elution of this compoundTypically elutes at around 80:20 to 70:30 Hexane:Ethyl Acetate
Expected Yield60-80%
Purity after Column>99%

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product crude Crude Ethyl homovanillate recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom distillation Vacuum Distillation crude->distillation lle Liquid-Liquid Extraction (Work-up) crude->lle Initial Wash analysis Purity Assessment (TLC, HPLC, GC, MP) recrystallization->analysis column_chrom->analysis distillation->analysis lle->recrystallization lle->column_chrom lle->distillation pure_product Pure Ethyl homovanillate analysis->pure_product

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity pure Pure Product check_purity->pure Purity > 98% impure Impurities Present check_purity->impure Purity < 98% troubleshoot Consult Troubleshooting Guide impure->troubleshoot repurify Re-purify troubleshoot->repurify repurify->start

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Ethyl Homovanillate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl homovanillate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of homovanillic acid with ethanol. It is a widely used method due to the availability of starting materials.[1][2]

  • Transesterification: This method involves the conversion of another ester of homovanillic acid, such as mthis compound, to this compound by reacting it with ethanol in the presence of an acid or base catalyst.[3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For Fischer esterification, yields can range from moderate to high, often above 65%, and can be pushed higher with optimization.[1] Transesterification can also provide good to excellent yields.

Q3: What are the critical parameters influencing the yield in Fischer esterification?

A3: The key parameters that affect the yield of Fischer esterification are:

  • Reactant Ratio: Using a large excess of ethanol can shift the reaction equilibrium towards the product, significantly increasing the yield.[1]

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for the reaction to proceed at a reasonable rate.[2][4]

  • Water Removal: The presence of water can reverse the reaction. Therefore, using anhydrous reagents and reaction conditions is essential.[1]

  • Temperature and Reaction Time: The reaction is typically performed at the reflux temperature of the alcohol. The optimal reaction time needs to be determined to ensure the reaction reaches equilibrium without promoting side reactions.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (homovanillic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the homovanillic acid spot is no longer visible. - Increase Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. - Increase Reaction Temperature: Ensure the reaction is maintained at a gentle reflux.
Presence of Water - Use Anhydrous Reagents: Use absolute ethanol and ensure all glassware is thoroughly dried. - Employ Water Removal Techniques: For larger scale reactions, a Dean-Stark apparatus can be used to remove water as it is formed.[1]
Suboptimal Reagent Ratio - Increase Excess of Ethanol: Use a significant molar excess of ethanol (e.g., 10-fold or more) to drive the equilibrium towards the product.[1]
Losses During Work-up and Purification - Optimize Extraction: Ensure proper phase separation during aqueous work-up. - Careful Purification: Minimize losses during column chromatography or distillation by using appropriate techniques.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Removal Strategy
Unreacted Homovanillic Acid TLC, ¹H NMR (broad peak for carboxylic acid proton)- Aqueous Wash: Wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. - Column Chromatography: Homovanillic acid is more polar than its ester and will have a lower Rf value on TLC.
Side Products from Phenolic -OH Group GC-MS, ¹H NMR- Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. - Column Chromatography: These byproducts will likely have different polarities and can be separated by column chromatography.
Polymerization/Degradation Products Darkening of the reaction mixture, baseline streaking on TLC- Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. - Use Milder Catalyst: Consider using a milder acid catalyst.

Experimental Protocols

Protocol 1: Fischer Esterification of Homovanillic Acid

Materials:

  • Homovanillic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve homovanillic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of homovanillic acid) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Transesterification of Mthis compound

Materials:

  • Mthis compound

  • Absolute ethanol

  • Acid or base catalyst (e.g., H₂SO₄ or sodium ethoxide)

  • Toluene (optional, for azeotropic removal of methanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve mthis compound in a large excess of absolute ethanol.

  • Add a catalytic amount of the chosen acid or base catalyst.

  • Heat the mixture to reflux. If using an acid catalyst, a Dean-Stark trap filled with ethanol can be used to remove the methanol byproduct azeotropically.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine. If a base catalyst was used, a dilute acid wash may be necessary to neutralize it.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Data Presentation

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield (Illustrative)

Molar Ratio (Ethanol:Homovanillic Acid)Typical Yield (%)Reference
1:1~65[1]
10:1>90[1]
>20:1>95[1]

Table 2: Comparison of Catalysts for Fischer Esterification (Qualitative)

CatalystActivityRemarks
Sulfuric Acid (H₂SO₄)HighCommon and effective, but can cause charring at high temperatures.
p-Toluenesulfonic Acid (TsOH)HighSolid catalyst, easier to handle than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃)Moderate to HighCan be used for more sensitive substrates.

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Homovanillic Acid + Ethanol catalyst Add H₂SO₄ start->catalyst reflux Reflux (4-6h) catalyst->reflux evaporation Evaporate Ethanol reflux->evaporation extraction Dissolve in EtOAc evaporation->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

TroubleshootingLowYield start Low Yield Observed check_reaction Check for complete reaction (TLC) start->check_reaction check_water Assess for water contamination start->check_water check_ratio Verify reactant ratio start->check_ratio incomplete Incomplete Reaction check_reaction->incomplete water_present Water Present check_water->water_present ratio_incorrect Incorrect Ratio check_ratio->ratio_incorrect solution_time Increase reaction time/temp incomplete->solution_time Yes solution_water Use anhydrous reagents water_present->solution_water Yes solution_ratio Increase excess of ethanol ratio_incorrect->solution_ratio Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Optimizing Reaction Conditions for Ethyl Homovanillate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl homovanillate, this technical support center provides essential guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification of homovanillic acid with ethanol in the presence of an acid catalyst.[1][2][3] This method is favored for its directness and use of readily available starting materials.

Q2: My reaction yield is significantly lower than expected. What are the most common causes?

A2: Low yields in the synthesis of this compound are typically due to one or more of the following factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process.[1][3] Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching completion.

  • Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester.[4]

  • Suboptimal Reagent Ratio: An insufficient excess of ethanol can limit the forward reaction and result in a lower yield.[4]

  • Inefficient Catalyst: The concentration and type of acid catalyst are crucial for the reaction rate. An inadequate amount of catalyst will result in a sluggish or incomplete reaction.

Q3: How can I drive the reaction equilibrium towards a higher yield of this compound?

A3: According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product side by:

  • Using a large excess of ethanol: This increases the concentration of one of the reactants, pushing the equilibrium towards the formation of the ethyl ester.[3][4]

  • Removing water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus, though for a volatile alcohol like ethanol, using a large excess is often more practical.[1]

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: The primary side reaction of concern is the dehydration of the alcohol (ethanol) to form diethyl ether, especially at higher temperatures in the presence of a strong acid catalyst like sulfuric acid. Additionally, impurities in the starting materials can lead to the formation of other undesired byproducts.

Q5: What is the recommended method for purifying the final product?

A5: A standard work-up procedure involves neutralizing the acid catalyst and removing unreacted homovanillic acid by washing the organic extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Subsequent washes with brine remove water-soluble impurities.[4] The final product can then be isolated by removing the solvent under reduced pressure.[4] For higher purity, column chromatography or recrystallization may be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive or insufficient acid catalyst.Ensure the use of a concentrated acid catalyst (e.g., H₂SO₄) in an appropriate amount. For a lab-scale reaction, a catalytic amount is typically sufficient.
Reaction temperature is too low.The reaction mixture should be heated to reflux to ensure a sufficient reaction rate. For ethanol, the reflux temperature is approximately 78°C.
Presence of significant amounts of water in reagents or glassware.Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.
Low Yield Reaction has not reached equilibrium.Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 4-8 hours.[4]
Insufficient excess of ethanol.Increase the molar ratio of ethanol to homovanillic acid. A ratio of 10:1 or higher is recommended to drive the equilibrium towards the product.[4]
Product is Contaminated with Starting Material Incomplete reaction.As above, increase the reaction time and/or the excess of ethanol.
Inefficient purification.During the work-up, ensure thorough washing with saturated sodium bicarbonate solution to remove all unreacted homovanillic acid.[4]
Product is Dark or Discolored Decomposition of starting material or product.Avoid excessively high temperatures during the reaction and work-up.

Data Presentation

Table 1: Impact of Key Reaction Parameters on Yield (Adapted from Mthis compound Synthesis)[4]
Parameter Condition Expected Impact on Yield Recommendation
Ethanol to Homovanillic Acid Molar Ratio Low (e.g., < 10:1)DecreasedIncrease the excess of ethanol to drive the equilibrium towards the product. A large excess can also serve as the reaction solvent.
High (e.g., > 20:1)IncreasedUse a significant excess of ethanol for optimal yield.
H₂SO₄ Catalyst Concentration Too LowDecreasedEnsure an adequate amount of catalyst is used to achieve a reasonable reaction rate.
Reaction Time Too Short (< 4 hours)DecreasedThe reaction may not have reached equilibrium. Monitor by TLC.
Too Long (> 8 hours)No Significant IncreaseOnce equilibrium is reached, extending the reaction time will not significantly improve the yield and may increase the chance of side reactions.
Reaction Temperature Below RefluxDecreasedThe reaction rate will be slow, leading to an incomplete reaction in a reasonable timeframe.
At Reflux (~78°C for Ethanol)OptimalMaintains a good reaction rate without excessive energy consumption or risk of decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a procedure for the synthesis of mthis compound and is expected to yield good results for the ethyl ester.

Materials:

  • Homovanillic acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine homovanillic acid (e.g., 10.0 g, 54.9 mmol) and a significant excess of anhydrous ethanol (e.g., 150 mL).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 100 mL).

  • Washing: Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated NaHCO₃ solution (e.g., 2 x 50 mL) to neutralize the acid catalyst and remove any unreacted homovanillic acid. Subsequently, wash the organic layer with brine (e.g., 2 x 50 mL).

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

Fischer_Esterification_Workflow start Start reactants Homovanillic Acid + Excess Ethanol start->reactants Combine catalyst Add H₂SO₄ (catalyst) reactants->catalyst reflux Reflux (6-8 hours) catalyst->reflux Heat workup Work-up reflux->workup Cool extraction Extraction with Ethyl Acetate workup->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with Na₂SO₄ washing->drying isolation Evaporation drying->isolation product This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_time Reaction Time Sufficient? start->check_time Yes increase_time Increase Reflux Time check_time->increase_time No check_etoh Sufficient Excess of Ethanol? check_time->check_etoh Yes success Yield Improved increase_time->success increase_etoh Increase Ethanol Ratio check_etoh->increase_etoh No check_water Anhydrous Conditions? check_etoh->check_water Yes increase_etoh->success use_dry Use Anhydrous Reagents & Dry Glassware check_water->use_dry No check_catalyst Catalyst Concentration OK? check_water->check_catalyst Yes use_dry->success adjust_catalyst Adjust Catalyst Amount check_catalyst->adjust_catalyst No check_catalyst->success Yes adjust_catalyst->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting Ethyl homovanillate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Ethyl homovanillate in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is the ethyl ester of homovanillic acid (HVA). HVA is the major final metabolite of dopamine, a critical neurotransmitter.[1][2][3] Quantifying HVA and its esters can be crucial for diagnosing and monitoring neuroblastoma and other disorders related to catecholamine metabolism.[2][4][5] this compound itself is also investigated as a monoamine oxidase A (MAO-A) inhibitor and for its sensory properties in flavor preparations.[6][7]

Q2: What are "matrix effects" in LC-MS/MS analysis and how do they affect quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8][9][10] These effects, commonly resulting from endogenous components like phospholipids and salts, can cause ion suppression (loss of signal) or ion enhancement (increase in signal).[9][10] This interference can lead to inaccurate and imprecise quantification, underestimating or overestimating the true analyte concentration.[8][9] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9][11]

Q3: Why is an internal standard (IS) critical for accurate quantification?

A3: An internal standard is essential to compensate for analyte loss during sample preparation and to correct for variability in injection volume and matrix effects.[10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression/enhancement, which allows for the most accurate correction.[12] If a SIL-IS is unavailable, a structurally similar analog can be used, but it may not correct for all sources of variability as effectively.

Troubleshooting Guides

Section 1: Sample Collection and Stability

Q: My analyte concentrations are inconsistent across samples stored for different durations. What could be the cause?

A: This issue likely points to analyte instability. The stability of analytes can be significantly affected by storage time and temperature.[13][14]

  • Problem: Analyte Degradation.

  • Recommendation:

    • Standardize Storage Conditions: Store all samples, including standards and quality controls, under identical conditions. For long-term storage, –20°C or lower is recommended.[13] For short-term storage (up to one month), 4°C may be acceptable.[15]

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of sensitive analytes. Prepare smaller aliquots for analysis to avoid this.[16]

    • Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability experiments to determine how this compound behaves in your specific matrix under your laboratory's conditions.

Section 2: Sample Preparation and Extraction

Q: I'm experiencing low recovery of this compound after extraction. How can I improve this?

A: Low recovery is often due to an inefficient extraction procedure. The choice of extraction technique is critical for effectively isolating the analyte from the complex matrix.

  • Problem: Inefficient Analyte Extraction.

  • Recommendations:

    • Optimize Extraction Solvent: If using Liquid-Liquid Extraction (LLE), test different organic solvents. Ethyl acetate is a common choice for extracting similar compounds.[17] Ensure the pH of the aqueous phase is optimized to keep this compound in its neutral, more extractable form.

    • Refine SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate. For a compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective. Systematically optimize the wash and elution steps to maximize analyte recovery while minimizing the co-extraction of interferences.[18]

    • Evaluate Protein Precipitation (PPT): While simple, PPT with a solvent like acetonitrile is often non-selective and can result in significant matrix effects.[8] It may not be suitable for achieving low detection limits without further cleanup.

Q: My results show significant ion suppression. How can I reduce matrix effects?

A: High matrix effects are a common challenge in complex biological samples. The goal is to remove interfering endogenous components, such as phospholipids.

  • Problem: Co-elution of Matrix Components.

  • Recommendations:

    • Improve Sample Cleanup: Move from a simple method like protein precipitation to a more selective one like SPE or LLE. SPE is often very effective at removing salts and phospholipids that cause ion suppression.[8][11]

    • Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and the region where matrix components elute (typically very early and late in the chromatogram).[8]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.[19] However, this may compromise the limit of quantification if the analyte concentration is very low.

Table 1: Comparison of Sample Preparation Techniques for Impact on Matrix Effects

This table provides a general comparison of common extraction techniques and their typical effectiveness in mitigating matrix effects in bioanalysis.

Sample Preparation MethodTypical Analyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Good to ExcellentLowHigh
Liquid-Liquid Extraction (LLE) Good to ExcellentModerate to HighMedium
Solid-Phase Extraction (SPE) ExcellentHighMedium to High

Data synthesized from principles described in analytical chemistry literature.[8][11]

Section 3: LC-MS/MS Analysis

Q: I'm observing poor peak shape (e.g., tailing or fronting) for this compound. What should I check?

A: Poor peak shape can compromise integration and reduce sensitivity. It can stem from several chromatographic or sample-related issues.

  • Problem: Suboptimal Chromatographic Conditions or Sample Issues.

  • Recommendations:

    • Mobile Phase Compatibility: Ensure the reconstitution solvent is compatible with the initial mobile phase. A stronger reconstitution solvent can cause peak distortion. Ideally, reconstitute the dried extract in the initial mobile phase.[12]

    • Check Column Health: The column may be degrading or contaminated. Try flushing the column or replacing it with a new one.

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenolic compounds like this compound, influencing their retention and peak shape. Experiment with small adjustments to the pH.

Q: What is causing signal carryover between injections?

A: Carryover occurs when traces of an analyte from a high-concentration sample appear in subsequent blank or low-concentration samples.

  • Problem: Analyte Adsorption in the LC System.

  • Recommendations:

    • Optimize Autosampler Wash: Increase the volume and/or strength of the autosampler needle wash solution. Use a wash solution that is effective at solubilizing this compound.

    • Extend Gradient Elution: Add a high-organic wash step at the end of your gradient to ensure all retained compounds are eluted from the column before the next injection.

    • Check for Contamination: Investigate potential sources of contamination in the injector, syringe, or transfer lines.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for extracting this compound from a plasma matrix using a reversed-phase SPE cartridge. This protocol should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples at 4°C.[16]

    • Centrifuge samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.[16]

    • To 200 µL of plasma, add the internal standard and 600 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the entire pre-treated plasma sample onto the conditioned cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the quantification of this compound.

TroubleshootingWorkflow Start Problem Observed LowSignal Low Signal or Poor Sensitivity Start->LowSignal HighVariability High Variability or Poor Precision Start->HighVariability PoorPeakShape Poor Peak Shape Start->PoorPeakShape Cause_Extraction Cause: Inefficient Extraction? LowSignal->Cause_Extraction Check Recovery Cause_Suppression Cause: Ion Suppression? LowSignal->Cause_Suppression Assess Matrix Effect Cause_Degradation Cause: Analyte Degradation? HighVariability->Cause_Degradation Check Storage Cause_MatrixVar Cause: Matrix Variability? HighVariability->Cause_MatrixVar Assess Cleanup Cause_LC Cause: LC Conditions? PoorPeakShape->Cause_LC Check Method Solution_OptimizeSPE Solution: Optimize SPE/LLE Cause_Extraction->Solution_OptimizeSPE Solution_ImproveCleanup Solution: Improve Sample Cleanup Cause_Suppression->Solution_ImproveCleanup Solution_CheckStability Solution: Check Sample Stability Cause_Degradation->Solution_CheckStability Solution_UseSIL_IS Solution: Use SIL Internal Standard Cause_MatrixVar->Solution_UseSIL_IS Solution_CheckSolvent Solution: Match Reconstitution & Mobile Phase Cause_LC->Solution_CheckSolvent

Caption: A logical workflow for troubleshooting common analytical issues.

Metabolic Pathway of Homovanillic Acid

This compound is the ethyl ester of homovanillic acid (HVA). HVA is a primary metabolite of dopamine, providing important biochemical context for its analysis.

DopamineMetabolism Dopamine Dopamine MAO MAO Dopamine->MAO COMT_alt COMT_alt Dopamine->COMT_alt Pathway 2 DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) ALDH ALDH DOPAL->ALDH DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) COMT COMT DOPAC->COMT Pathway 1 HVA Homovanillic acid (HVA) ThreeMT 3-Methoxytyramine (3-MT) MAO_alt COMT ThreeMT->MAO_alt MAO->DOPAL ALDH->DOPAC COMT->HVA MAO_alt->HVA

References

Identification of byproducts in Ethyl homovanillate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl homovanillate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of homovanillic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method is favored for its simplicity and the use of readily available reagents.

Q2: What are the typical yields for the Fischer esterification of homovanillic acid to this compound?

A2: Typical yields for the Fischer esterification of phenolic acids can vary significantly based on reaction conditions. While specific quantitative data for this compound synthesis is not extensively published, yields for similar esterifications of phenolic acids can range from moderate to high (60-90%), provided the reaction is driven to completion.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the homovanillic acid spot and the appearance of the this compound spot indicate the progression of the reaction. Comparing the TLC profile to a standard of the starting material and, if available, the product is recommended.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids are corrosive and should be handled with extreme care. Reactions involving heating should be conducted with appropriate shielding and temperature control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (reflux) and for a sufficient duration (typically several hours). Monitor the reaction by TLC until the starting material is consumed.
Presence of water in the reagents or glassware.Use anhydrous ethanol and dry glassware. The presence of water can shift the equilibrium back towards the reactants, hindering ester formation.
Inefficient acid catalysis.Ensure an adequate amount of acid catalyst is used. If using a solid catalyst, ensure it is active.
Presence of Unreacted Homovanillic Acid in the Product Incomplete reaction.Increase the reaction time or the amount of ethanol (used in excess to drive the equilibrium).
Inefficient work-up.During the aqueous work-up, ensure proper neutralization and extraction to remove unreacted acid. Washing the organic layer with a sodium bicarbonate solution is crucial.
Formation of a Dark-Colored or Tarry Reaction Mixture Polymerization of homovanillic acid or product.Phenolic compounds can be susceptible to oxidation and polymerization under harsh acidic conditions and high temperatures.[1] Avoid excessive heating and consider conducting the reaction under an inert atmosphere (e.g., nitrogen).
Sulfonation of the aromatic ring.If using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, leading to the formation of this compound sulfonic acid and other colored byproducts.[1][2] Consider using a milder acid catalyst like p-toluenesulfonic acid or gaseous HCl.
Identification of Unexpected Peaks in Analytical Data (GC-MS, NMR) Formation of diethyl ether.Ethanol can undergo acid-catalyzed self-condensation to form diethyl ether, especially at elevated temperatures. This can be removed during solvent evaporation.
Formation of ethyl 4-ethoxy-3-methoxyphenylacetate.The phenolic hydroxyl group of homovanillic acid or the product can undergo etherification with ethanol under acidic conditions. This side reaction is generally minor but can be minimized by using milder reaction conditions.

Byproduct Identification and Mitigation

A summary of potential byproducts, their identification, and strategies for mitigation are presented below.

Byproduct Formation Pathway Identification Mitigation Strategies
Unreacted Homovanillic AcidIncomplete esterification reaction.TLC, NMR (presence of carboxylic acid proton signal).Drive the reaction to completion by using a large excess of ethanol and ensuring sufficient reaction time and temperature.
Diethyl EtherAcid-catalyzed self-condensation of ethanol.GC-MS (low boiling point impurity).Typically removed during the evaporation of the solvent.
This compound sulfonic acidElectrophilic aromatic substitution (sulfonation) when using H₂SO₄ as a catalyst.[1][2]Mass spectrometry (higher molecular weight), NMR (changes in aromatic proton signals).Use an alternative, non-sulfonating acid catalyst such as HCl or p-toluenesulfonic acid.
Polymeric materialsAcid-catalyzed polymerization of the phenolic starting material or product.[1]Observation of a tarry, insoluble residue.Use milder reaction conditions (lower temperature, shorter reaction time) and consider performing the reaction under an inert atmosphere to prevent oxidation.
Ethyl 4-ethoxy-3-methoxyphenylacetateWilliamson-ether synthesis type reaction of the phenolic hydroxyl group with ethanol under acidic conditions.Mass spectrometry (higher molecular weight), NMR (presence of an additional ethoxy group signals).Use milder acid catalysts and avoid prolonged reaction times at high temperatures.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the synthesis of mthis compound.

Materials:

  • Homovanillic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add homovanillic acid and a significant excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted homovanillic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway This compound Synthesis Pathway HVA Homovanillic Acid Product This compound HVA->Product + Ethanol EtOH Ethanol EtOH->Product Catalyst Acid Catalyst (H+) Catalyst->Product Water Water Product->Water - H2O

Caption: Fischer esterification of homovanillic acid to this compound.

Byproduct_Formation Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_side Side Reactions HVA Homovanillic Acid Product This compound HVA->Product + Ethanol, H+ Sulfonated Sulfonated Byproduct HVA->Sulfonated + H2SO4 Polymer Polymeric Material HVA->Polymer + Heat, H+ EtOH Ethanol Ether Diethyl Ether EtOH->Ether + H+, Heat H2SO4 H2SO4 Heat Heat Etherified Etherified Product Product->Etherified + Ethanol, H+

Caption: Overview of potential side reactions in this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Start_Material Significant starting material remaining? Check_TLC->Start_Material Increase_Time Increase reaction time and/or temperature Start_Material->Increase_Time Yes Check_Reagents Check for water in reagents/glassware Start_Material->Check_Reagents No Success Yield Improved Increase_Time->Success Use_Anhydrous Use anhydrous reagents and dry glassware Check_Reagents->Use_Anhydrous Check_Catalyst Check catalyst activity/amount Check_Reagents->Check_Catalyst Use_Anhydrous->Success Add_Catalyst Add more catalyst Check_Catalyst->Add_Catalyst Purification_Issue Investigate work-up and purification Check_Catalyst->Purification_Issue Add_Catalyst->Success Optimize_Workup Optimize extraction and washing steps Purification_Issue->Optimize_Workup Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Storage and Handling of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl homovanillate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] To minimize degradation, it is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What is the expected shelf life of this compound?

A2: While one supplier suggests a shelf life of 1095 days (3 years) under ideal conditions, the actual shelf life can be affected by storage practices.[2] Regular purity assessment is recommended for long-term stored samples.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary chemical degradation pathways for this compound, a phenolic ester, are hydrolysis and oxidation.

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield homovanillic acid and ethanol.[3][4][5][6]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and elevated temperatures.[1][2] This can lead to the formation of colored impurities.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation of the phenolic group.[2] This can be caused by improper storage, such as exposure to air (oxygen) and/or light. It is recommended to assess the purity of the sample before use.

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the solvent contains water or is not pH-neutral.[3][5] If a solution must be prepared for experimental use, it should be made fresh. For short-term storage, use an anhydrous, aprotic solvent and store at a low temperature.

Troubleshooting Guide: Degradation of this compound

This guide will help you identify and resolve potential issues with this compound degradation.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation due to exposure to air/light. Moisture absorption.1. Discard the sample if severely discolored. 2. If the change is minor, assess purity via HPLC or GC-MS before use. 3. Ensure future storage is in a tightly sealed, amber-colored vial with an inert gas (e.g., argon or nitrogen) overlay.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Use a fresh sample of this compound. 2. Perform a purity check on the stored sample. 3. Review storage conditions to ensure they are optimal.
Appearance of new peaks in analytical chromatogram (HPLC, GC) Presence of degradation products (e.g., homovanillic acid).1. Identify the degradation products if possible (e.g., by mass spectrometry). 2. If significant degradation has occurred, discard the sample. 3. Optimize storage conditions to prevent further degradation.

Illustrative Stability Data for a Phenolic Ester

Condition Temperature Relative Humidity Light Exposure Estimated Purity after 6 Months (%)
Optimal 4°C< 30%Dark> 99%
Sub-optimal 25°C (Room Temp)~50%Dark95 - 98%
Poor 25°C (Room Temp)~50%Ambient Light90 - 95%
Accelerated 40°C75%Dark< 90%

This data is illustrative and based on general knowledge of phenolic ester stability.

Experimental Protocol: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under controlled conditions.

1. Objective: To evaluate the stability of this compound under different temperature, humidity, and light conditions over a defined period.

2. Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • HPLC system with a UV detector

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Reference standard of this compound

  • Analytical balance

3. Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into several amber glass vials.

    • Create a headspace with an inert gas (e.g., argon or nitrogen) before tightly sealing the vials.

  • Storage Conditions:

    • Place the vials in the following conditions:

      • Control: 4°C, protected from light.

      • Room Temperature: 25°C/60% RH, protected from light.

      • Accelerated: 40°C/75% RH, protected from light.

      • Photostability: 25°C, exposed to a light source that complies with ICH Q1B guidelines.

  • Time Points for Analysis:

    • Analyze the samples at initial (T=0), 1, 3, and 6 months.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~280 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a standard curve with the reference standard of this compound.

  • Data Analysis:

    • At each time point, dissolve the contents of one vial from each condition in a known volume of mobile phase.

    • Inject the sample into the HPLC system.

    • Calculate the purity of this compound by comparing the peak area of the main peak to the total peak area.

    • Quantify the amount of this compound remaining by using the standard curve.

    • Plot the percentage of remaining this compound against time for each condition.

Visualizations

Troubleshooting Workflow for this compound Degradation

G A Start: Observe Issue with this compound B Visual Inspection: Color Change or Clumping? A->B C Inconsistent Experimental Results? A->C D New Peaks in Analytical Data? A->D B->C No E Action: Assess Purity (HPLC/GC-MS) B->E Yes C->D No F Action: Use Fresh Sample C->F Yes G Action: Identify Degradation Products D->G Yes H Review Storage Conditions: - Tightly Sealed? - Protected from Light? - Cool & Dry? - Inert Atmosphere? D->H No E->H F->H G->H I Implement Corrective Storage Actions H->I J End: Issue Resolved I->J G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B Homovanillic Acid A->B + H2O (Acid/Base) C Ethanol A->C + H2O (Acid/Base) D This compound E Oxidized Products (e.g., Quinones) D->E + O2, Light, Heat

References

Technical Support Center: Overcoming Poor Solubility of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Ethyl homovanillate.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Physical Description Solid[1]
Melting Point 44-47 °C
Boiling Point 180-185 °C at 14 mmHg
Water Solubility Insoluble; estimated at 894 mg/L (0.894 mg/mL) at 25 °C.[1][2]
logP (o/w) 1.506 - 1.665 (estimated)[2][3]
Solubility in other solvents Soluble in alcohol.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a phenolic compound with a relatively non-polar structure, characterized by a benzene ring and an ethyl ester group.[4] Its chemical structure leads to a low affinity for water, a highly polar solvent. The estimated octanol/water partition coefficient (logP) of around 1.5-1.7 indicates a preference for more non-polar environments over aqueous ones.[2][3] While it has a hydroxyl and a methoxy group that can participate in hydrogen bonding, the overall hydrophobic nature of the molecule dominates, leading to its poor water solubility.[1][2]

Q2: I'm observing precipitation when I add my concentrated stock solution of this compound to my aqueous experimental medium. What's happening and how can I fix it?

A2: This phenomenon is known as "precipitation upon dilution" or "solvent-shifting." Your stock solution, likely prepared in an organic solvent where this compound is readily soluble, becomes supersaturated when introduced into the aqueous medium where the solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution to reduce the degree of supersaturation upon addition.

  • Slow Addition with Vigorous Stirring: Add the stock solution dropwise to the vortex of the stirred aqueous medium. This allows for more rapid dispersion and dissolution, preventing localized high concentrations.

  • Incorporate a Solubilizer in the Final Medium: Ensure your final aqueous solution contains a sufficient concentration of a co-solvent, surfactant, or cyclodextrin to maintain the solubility of this compound at the desired final concentration.

  • Temperature: Gently warm the aqueous medium while adding the stock solution (if the compound's stability permits) to transiently increase solubility.

Solubilization Strategies & Experimental Protocols

For persistent solubility issues, several techniques can be employed. The choice of method depends on the experimental context, including the required concentration, the biological system involved, and tolerance for excipients.

Q3: How can I use co-solvents to improve the solubility of this compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5] This is a straightforward and effective method for many applications.[6]

Common Co-solvents for Biological Experiments:

Co-solventTypical Starting ConcentrationNotes
Ethanol (EtOH) 1-10% (v/v)Widely used, but can have biological effects at higher concentrations.
Propylene Glycol (PG) 1-20% (v/v)A common vehicle for parenteral formulations; less volatile than ethanol.[]
Polyethylene Glycol 400 (PEG 400) 5-30% (v/v)Higher solubilizing capacity for many compounds; viscous.[]
Dimethyl Sulfoxide (DMSO) 0.1-1% (v/v)Excellent solubilizer, but can be toxic to cells and affect experimental outcomes. Use with caution and always include a vehicle control.
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a pure co-solvent (e.g., 100 mg/mL in Ethanol).

  • Preparation of Aqueous Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% Ethanol in your buffer).

  • Solubility Determination:

    • Add an excess amount of this compound to each co-solvent mixture.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal percentage for your desired final concentration.

Q4: Can adjusting the pH of the solution increase the solubility of this compound?

A4: Yes, pH adjustment can significantly enhance the solubility of this compound.[] The molecule contains a phenolic hydroxyl (-OH) group, which is weakly acidic. By raising the pH of the aqueous solution above the pKa of this group, it will deprotonate to form a phenolate anion (-O⁻). This charged species is significantly more polar and thus more soluble in water than the neutral molecule.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8, 9, 10). Ensure the buffers have sufficient capacity to resist pH changes upon addition of the compound.[8]

  • Solubility Measurement:

    • Add an excess amount of this compound to a vial containing each buffer.

    • Equilibrate the samples at a constant temperature for 24-48 hours.

    • Centrifuge and filter the saturated solutions as described in the co-solvent protocol.

    • Measure the concentration of the dissolved compound.

    • Crucially, measure the final pH of each supernatant to confirm it has not significantly changed.

  • Data Analysis: Plot the measured solubility against the final pH of the solution. This will reveal the pH at which solubility begins to increase and help you select an appropriate pH for your experiments.

Q5: How do surfactants work, and which ones should I consider for this compound?

A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar this compound molecule can partition into the hydrophobic core, effectively being "dissolved" within the micelle, which itself is soluble in the bulk aqueous phase.[10][11] This process is called micellar solubilization. Non-ionic surfactants are often preferred in biological research due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[9][10]

Recommended Non-ionic Surfactants:

SurfactantFamilyTypical Starting Concentration
Polysorbate 20 (Tween® 20) Polysorbate0.1-2% (w/v)
Polysorbate 80 (Tween® 80) Polysorbate0.1-5% (w/v)
Brij® 35 Polyoxyethylene ether0.1-2% (w/v)
Triton™ X-100 Polyoxyethylene ether0.1-1% (w/v)
  • Surfactant Solution Preparation: Prepare a series of solutions of a chosen surfactant in your aqueous buffer at concentrations above its CMC.

  • Solubility Determination:

    • Add an excess of this compound to each surfactant solution.

    • Equilibrate, centrifuge, and filter as previously described.

    • Quantify the concentration of dissolved this compound.

  • Data Analysis: Plot solubility against surfactant concentration. You should observe a significant increase in solubility above the surfactant's CMC.

Q6: What are cyclodextrins, and can they be used to dissolve this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate "guest" molecules, like this compound, within their cavity if the guest has appropriate size and hydrophobicity.[14] This forms an "inclusion complex" where the cyclodextrin acts as the host. The resulting complex has the solubility characteristics of the hydrophilic cyclodextrin, thereby increasing the apparent aqueous solubility of the guest molecule.[15][16]

Commonly Used Cyclodextrins:

CyclodextrinKey Feature
β-Cyclodextrin (β-CD) The most common natural cyclodextrin, but has limited water solubility itself (~1.85 g/100 mL).[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) An anionic derivative with very high water solubility, often used in pharmaceutical formulations.[14]
  • Phase Solubility Study (Higuchi-Connors Method):

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples by shaking for 48-72 hours at a constant temperature.

    • Centrifuge and filter the samples.

    • Quantify the concentration of dissolved this compound.

  • Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a 1:1 inclusion complex and allows for the calculation of the complex's stability constant.

Visualizations

The following diagrams illustrate the workflows and mechanisms described in this guide.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Dissolve Ethyl Homovanillate in Aqueous Buffer check_sol Is it completely dissolved at the desired concentration? start->check_sol success Success: Proceed with Experiment check_sol->success Yes use_cosolvent Strategy 1: Use Co-solvent (e.g., EtOH, PG, PEG400) check_sol->use_cosolvent No precip Observe Precipitation Upon Dilution? adjust_ph Strategy 2: Adjust pH > 8 precip->adjust_ph No, still insoluble fix_precip_1 Slow down addition rate with vigorous stirring precip->fix_precip_1 Yes use_cosolvent->precip adjust_ph->check_sol use_surfactant Strategy 3: Use Surfactant (e.g., Tween 80) adjust_ph->use_surfactant Still insoluble or pH change not desired use_surfactant->check_sol use_cd Strategy 4: Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cd Still insoluble or surfactant interferes use_cd->check_sol fix_precip_1->check_sol fix_precip_2 Lower stock concentration

Caption: A logical workflow for troubleshooting the aqueous solubility of this compound.

G cluster_0 Mechanisms of Solubilization EHV This compound (Poorly Soluble) Water Aqueous Solution EHV->Water Insoluble Cosolvent Co-solvent (e.g., Ethanol) EHV->Cosolvent Increases Solubility Base Base (OH⁻) EHV->Base Increases Solubility Surfactant Surfactant Monomers EHV->Surfactant Increases Solubility CD Cyclodextrin EHV->CD Increases Solubility Water->Cosolvent Increases Solubility Water->Base Increases Solubility Water->Surfactant Increases Solubility Water->CD Increases Solubility MixedSolvent Reduced Polarity Solvent Mixture Cosolvent->MixedSolvent Increases Solubility IonizedEHV Ionized EHV (Soluble Anion) Base->IonizedEHV Increases Solubility Micelle Micelle with EHV in core Surfactant->Micelle Increases Solubility InclusionComplex EHV-CD Inclusion Complex CD->InclusionComplex Increases Solubility G cluster_1 Experimental Workflow for Solubility Enhancement Study prep Prepare Stock Solution in Organic Solvent add_excess Add Excess EHV to each medium prep->add_excess prep_media Prepare Test Media: 1. Buffer Only 2. Co-solvent Series 3. pH Series 4. Surfactant Series 5. Cyclodextrin Series prep_media->add_excess equilibrate Equilibrate (24-72h at const. temp) add_excess->equilibrate separate Centrifuge & Filter (0.22 µm) equilibrate->separate quantify Quantify Soluble EHV (e.g., HPLC-UV) separate->quantify analyze Analyze Data: Plot Solubility vs. Concentration/pH quantify->analyze select Select Optimal Solubilization System analyze->select

References

Technical Support Center: Method Refinement for Sensitive Detection of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Ethyl homovanillate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the sensitive detection of this compound?

A1: The most common methods for sensitive detection of this compound include High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are also used for the parent compound, homovanillic acid (HVA), and could potentially be adapted for its ethyl ester.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is often employed in GC-MS analysis to improve the volatility and thermal stability of analytes like this compound. By converting polar functional groups, such as the phenolic hydroxyl group, into less polar silyl ethers, chromatographic peak shape and sensitivity can be significantly enhanced.

Q3: What are matrix effects and how can they impact the analysis of this compound?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to signal suppression or enhancement, affecting the accuracy and precision of quantification.[1] In biological samples like plasma or urine, phospholipids are a common source of matrix effects. Strategies to minimize matrix effects include thorough sample preparation, such as Solid-Phase Extraction (SPE), and the use of an appropriate internal standard.[2][3]

Q4: How can I improve the sensitivity of my LC-MS method for this compound?

A4: To improve LC-MS sensitivity, consider the following:

  • Optimize Ionization Source Parameters: Fine-tune settings like spray voltage, gas flows, and temperature to maximize the generation of gas-phase ions.

  • Mobile Phase Composition: Use high-purity solvents and volatile additives (e.g., formic acid or ammonium formate) to enhance ionization and reduce background noise.

  • Chromatography: Employing smaller internal diameter columns (e.g., 2.1 mm) can increase sensitivity, provided the HPLC system has low extra-column volume.[4]

  • Sample Preparation: Effective sample clean-up to remove interfering matrix components is crucial.[5]

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Peak Tailing for this compound

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue for phenolic compounds like this compound.[6]

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Residual silanol groups on the silica-based column packing can interact with the phenolic hydroxyl group of this compound, causing tailing.[7] Solution: Lower the mobile phase pH to ≤ 3 to protonate the silanol groups, or use a highly end-capped column.[7]
Column Contamination or Void A void at the column inlet or contamination of the frit can disrupt the flow path.[7] Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Sample Overload Injecting too much analyte can saturate the stationary phase.[7] Solution: Dilute the sample and re-inject.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[7] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]
GC-MS Method Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting) for Derivatized this compound

Potential Cause Troubleshooting Steps
Active Sites in the Inlet or Column Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column.[8] Solution: Use a fresh, deactivated inlet liner or trim 10-20 cm from the front of the column.[8]
Improper Column Installation An incorrect column cut or improper placement in the inlet can lead to peak distortion.[8] Solution: Ensure the column is cut at a 90° angle and installed at the correct height in the inlet according to the manufacturer's instructions.[8]
Column Overload Injecting too much sample can cause peak fronting. Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[9]
Incompatible Stationary Phase The polarity of the stationary phase may not be suitable for the derivatized analyte. Solution: Select a column with a more appropriate stationary phase, such as a mid-polarity phase for silylated organic acids.[10]
Sample Preparation: Solid-Phase Extraction (SPE) Troubleshooting

Issue: Low Recovery of this compound

Potential Cause Troubleshooting Steps
Analyte Breakthrough During Loading The analyte may not be effectively retained on the sorbent.[11] Solution: Ensure the sample pH is appropriate for the chosen sorbent (for ion-exchange) or that the sample is sufficiently non-polar for reversed-phase SPE.[11]
Analyte Loss During Washing The wash solvent may be too strong, eluting the analyte along with interferences.[11] Solution: Use a weaker wash solvent or reduce the volume of the wash step.[12]
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent.[11] Solution: Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or increase the elution volume.[11]

Data Presentation

Table 1: Comparison of Analytical Methods for Homovanillic Acid (HVA) - A Proxy for this compound

ParameterHPLC-ECDImmunoassay (EIA)GC-MS (for HVA)
Limit of Detection (LOD) 0.1 ng/mL[13]0.5 µmol/L4.0 pg (on-column)[14]
Limit of Quantification (LOQ) 0.2 ng/mL[13]Not specifiedNot specified
Linear Range 0.2 - 25.0 ng/mL[13]1.25 - 10 µmol/L (CV <10%)[7]5 - 100 ng/µg creatinine[14]
Sample Matrix Human Plasma[13]Human Urine[7]Human Urine[14]
Key Advantages High sensitivity and specificity.High throughput, no complex instrumentation.High specificity and sensitivity, stable isotope dilution possible.[14]
Key Disadvantages Requires specialized detector.Cross-reactivity with related compounds.[7]Requires derivatization.[14]

Table 2: Predicted Mass Fragmentation of this compound (EI-MS)

m/z Proposed Fragment Notes
210[M]+•Molecular Ion
165[M - OCH2CH3]+Loss of the ethoxy group
137[M - COOCH2CH3]+Loss of the ethyl acetate group
122[C7H6O2]+Tropylium ion derivative

Experimental Protocols

Detailed Methodology for HPLC-UV Detection of this compound

This protocol is a general guideline and may require optimization.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., Isovanillic acid).

    • Perform protein precipitation by adding 2 mL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 280 nm.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Detailed Methodology for GC-MS Detection of this compound

This protocol requires derivatization and should be performed in a well-ventilated area.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., deuterated HVA).

    • Perform solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., methanol).

    • Elute the analyte with an acidified organic solvent (e.g., 2% formic acid in methanol).

    • Evaporate the eluate to dryness under nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Mode: Selected Ion Monitoring (SIM) for target ions (e.g., m/z 210, 165, 137 for this compound).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Analysis HPLC or GC-MS Analysis Extraction->Analysis HPLC Path Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the detection of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues Start Poor Analytical Result Check_Method HPLC or GC-MS? Start->Check_Method Peak_Tailing Peak Tailing Check_Method->Peak_Tailing HPLC Bad_Peak_Shape Poor Peak Shape Check_Method->Bad_Peak_Shape GC-MS Check_Silanol Secondary Silanol Interactions? Peak_Tailing->Check_Silanol Check_Column_HPLC Column Contamination or Void? Check_Silanol->Check_Column_HPLC No Check_Overload_HPLC Sample Overload? Check_Column_HPLC->Check_Overload_HPLC No Check_Activity Active Sites in System? Bad_Peak_Shape->Check_Activity Check_Installation Improper Column Installation? Check_Activity->Check_Installation No Check_Overload_GCMS Column Overload? Check_Installation->Check_Overload_GCMS No

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of Ethyl homovanillate, a compound of interest in various research and development fields. While direct comparative studies on this compound are not extensively available in the public domain, this document synthesizes validated methods for structurally similar compounds, such as homovanillic acid (HVA) and other vanilloids, to provide a reliable framework for methodology selection and validation. The information presented is intended to guide researchers in developing and validating analytical methods for this compound in their specific matrices.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on data from related analytes.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.999[1]>0.99[2]>0.99[3]
Limit of Detection (LOD) 0.05 - 5 mg/L (for related solvents)[2]0.05 - 5 mg/L (for related solvents)[2]0.5 - 1.0 ng/mL (for ethyl gallate)[4]
Limit of Quantification (LOQ) 2.5 - 12.5 mg/L (for related solvents)[2]2.5 - 12.5 mg/L (for related solvents)[2]0.5 - 1.0 ng/mL (for ethyl gallate)[4]
Precision (%RSD) < 8%[4]< 15% (for related solvents)[2]< 15%[5]
Accuracy (%) 92.6 - 111%[6]Satisfactory[2]85 - 115%[5]
Selectivity GoodHigh (with mass spectral confirmation)[2]Very High (MRM mode)[5]
Sample Preparation Derivatization may be required[1]Derivatization often necessary[7]"Dilute-and-shoot" or simple extraction[3]
Throughput ModerateModerateHigh

Experimental Protocols

The following are detailed methodologies for the key analytical techniques, adapted from validated methods for similar compounds. These protocols should be optimized and validated for the specific application and matrix for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase should be optimized for peak shape and retention.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Derivatization may be necessary to enhance UV absorbance and chromatographic retention.[1]

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a robust technique for the analysis of volatile and semi-volatile compounds.

Methodology:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms) is typically used.[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or pulsed splitless injection for trace analysis.[10]

  • Temperature Program: An optimized temperature gradient is used to separate the analyte from matrix components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[7]

  • Sample Preparation:

    • Extraction of this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).[7]

    • Derivatization is often required to increase the volatility and thermal stability of the analyte. A common derivatizing agent is bis-(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

    • The derivatized extract is then concentrated and injected into the GC-MS.

  • Validation: The method must be validated for linearity, accuracy, precision, LOD, and LOQ.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for trace-level quantification in complex matrices like biological fluids.[11]

Methodology:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5]

  • Column: A reversed-phase C18 or similar column is typically used for separation.[5]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[4]

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[5]

  • Sample Preparation:

    • A simple "dilute-and-shoot" approach may be sufficient for some matrices.[3]

    • For more complex matrices, protein precipitation or liquid-liquid extraction can be used to remove interferences.[4][5]

  • Validation: A full validation according to regulatory guidelines is required, including linearity, accuracy, precision, selectivity, matrix effect, and stability.[5]

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Method_Optimization Method Optimization (e.g., mobile phase, temperature) Define_Parameters Define Validation Parameters (ICH Q2(R1)) Method_Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Linearity Linearity & Range Set_Acceptance_Criteria->Linearity Accuracy Accuracy Set_Acceptance_Criteria->Accuracy Precision Precision (Repeatability & Intermediate) Set_Acceptance_Criteria->Precision Specificity Specificity Set_Acceptance_Criteria->Specificity LOD_LOQ LOD & LOQ Set_Acceptance_Criteria->LOD_LOQ Robustness Robustness Set_Acceptance_Criteria->Robustness Data_Analysis Statistical Analysis of Results Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Preparation of Validation Report Data_Analysis->Validation_Report Final_Method_Implementation Final_Method_Implementation Validation_Report->Final_Method_Implementation Final Method Implementation

Caption: A flowchart of the analytical method validation process.

Logical Comparison of Analytical Methods

This diagram illustrates the key decision-making factors when choosing an analytical method for this compound quantification.

G cluster_methods Analytical Methods Requirement Analytical Requirement High_Sensitivity High_Sensitivity Requirement->High_Sensitivity High Sensitivity & Selectivity? Routine_QC Routine_QC Requirement->Routine_QC Routine QC (Moderate Sensitivity)? Volatile_Analyte Volatile_Analyte Requirement->Volatile_Analyte Volatile/Semi-Volatile Analyte? HPLC_UV HPLC-UV GC_MS GC-MS LC_MS_MS LC-MS/MS High_Sensitivity->LC_MS_MS Yes High_Sensitivity->Routine_QC No Routine_QC->HPLC_UV Yes Routine_QC->Volatile_Analyte No Volatile_Analyte->HPLC_UV No Volatile_Analyte->GC_MS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Immuno-Cross-Reactivity Assessment of Ethyl Homovanillate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of compounds structurally related to Ethyl homovanillate in immunoassays. Due to a lack of direct experimental data on this compound, this guide focuses on its parent compound, Homovanillic acid (HVA), and the closely related metabolite, Vanillylmandelic acid (VMA). The data presented here can serve as a valuable reference for researchers developing or utilizing immunoassays for catecholamine metabolites, offering insights into potential cross-reactivity profiles.

Data Summary of Cross-Reactivity in Immunoassays

The following tables summarize the available quantitative data on the cross-reactivity of Homovanillic acid (HVA) and Vanillylmandelic acid (VMA) in specific enzyme-linked immunosorbent assays (ELISAs). This data is crucial for understanding the specificity of these assays and predicting potential interference from structurally similar molecules.

Table 1: Cross-Reactivity in a Homovanillic Acid (HVA) ELISA

Compound TestedCross-Reactivity (%)Reference
Vanillylmandelic acid (VMA)0.18[1]
Normetanephrine<0.1[1]
Other structurally related catecholamine metabolites<8[2]

Table 2: Cross-Reactivity in a Vanillylmandelic Acid (VMA) ELISA

Compound TestedCross-Reactivity (%)Reference
Homovanillic acid (HVA)0.8[3]
Other structurally related catecholamine metabolites<0.4[3]

It is important to note that many commercially available ELISA kits for HVA state that there is no significant cross-reactivity with its analogues, though specific quantitative data and the list of tested analogues are often not provided.

Experimental Protocols

The assessment of cross-reactivity for small molecules like this compound and its analogs is typically performed using a competitive immunoassay format, such as a competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the percent cross-reactivity of a test compound in a competitive ELISA designed for a specific target analyte.

1. Principle:

In a competitive ELISA, the test compound (e.g., this compound) competes with a labeled form of the target analyte (e.g., HVA-enzyme conjugate) for binding to a limited number of specific antibody binding sites, typically coated on a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the test compound in the sample.

2. Materials:

  • Microtiter plate pre-coated with a specific antibody against the target analyte (e.g., anti-HVA antibody).

  • Standard solutions of the target analyte (e.g., HVA) at known concentrations.

  • Solutions of the test compounds (e.g., this compound, VMA, etc.) at various concentrations.

  • Enzyme-conjugated target analyte (e.g., HVA-HRP).

  • Substrate solution for the enzyme (e.g., TMB for HRP).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer.

  • Microplate reader.

3. Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the standard and test compounds in assay buffer.

  • Competitive Reaction:

    • Add a fixed volume of the standard or test compound solution to the antibody-coated wells.

    • Immediately add a fixed volume of the enzyme-conjugated target analyte to each well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C) to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light. A color change will occur in wells where the enzyme-conjugated analyte has bound.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change (e.g., from blue to yellow for TMB/HRP).

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Calculation of Percent Cross-Reactivity:

  • Generate Standard Curve: Plot the absorbance values against the corresponding concentrations of the standard analyte. Use a suitable regression model (e.g., four-parameter logistic curve fit) to determine the concentration of the standard that gives 50% inhibition of the maximum signal (IC50).

  • Determine IC50 of Test Compound: Similarly, plot the absorbance values against the concentrations of the test compound to determine its IC50.

  • Calculate Percent Cross-Reactivity: Use the following formula:

Visualizations

Signaling Pathway and Structural Relationships

The following diagram illustrates the structural relationship between this compound, Homovanillic acid, and Vanillylmandelic acid, all of which are metabolites in the catecholamine pathway.

cluster_0 Catecholamine Metabolism Dopamine Dopamine HVA Homovanillic Acid (HVA) Dopamine->HVA Metabolism Ethyl_HVA This compound HVA->Ethyl_HVA Esterification Norepinephrine Norepinephrine VMA Vanillylmandelic Acid (VMA) Norepinephrine->VMA Metabolism cluster_workflow Competitive ELISA Workflow A Prepare Standards & Test Compounds B Add to Antibody-Coated Plate A->B C Add Enzyme-Conjugated Analyte B->C D Incubate (Competitive Binding) C->D E Wash Plate D->E F Add Substrate E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance H->I J Calculate % Cross-Reactivity I->J cluster_logic Interpreting Cross-Reactivity cluster_outcomes IC50_Standard IC50 of Standard Analyte Cross_Reactivity Cross-Reactivity (%) IC50_Standard->Cross_Reactivity Ratio IC50_Test IC50 of Test Compound IC50_Test->Cross_Reactivity Ratio Interpretation Interpretation Cross_Reactivity->Interpretation High_CR High % CR: IC50 Test ≈ IC50 Standard Interpretation->High_CR If High Low_CR Low % CR: IC50 Test >> IC50 Standard Interpretation->Low_CR If Low

References

A Comparative Guide to the Neuroprotective Efficacy of Ethyl Homovanillate and Homovanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective potential of two structurally related phenolic compounds: Ethyl homovanillate and homovanillic acid. While direct comparative studies are limited, this document synthesizes available preclinical data to evaluate their efficacy in mitigating neuronal damage. The information is presented to facilitate objective assessment and guide future research in the development of novel neuroprotective therapeutics.

Executive Summary

Both this compound and homovanillic acid are derivatives of vanillic acid and are structurally related to vanillin. Their potential as neuroprotective agents stems from their antioxidant and anti-inflammatory properties. Homovanillic acid is an endogenous metabolite of dopamine, suggesting a role in dopaminergic neuron function and pathology. This compound, an esterified form of homovanillic acid, may exhibit enhanced lipophilicity, potentially leading to improved cell membrane permeability and bioavailability. This guide will delve into the available in vitro data to compare their neuroprotective profiles.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, this section presents data from separate in vitro investigations on compounds structurally and functionally related to this compound and homovanillic acid. This information provides a foundational basis for inferring their potential neuroprotective activities.

Compound/Related CompoundCell LineInsultConcentration RangeKey Outcome MeasuresResults
Ethyl Vanillin (structurally similar to this compound)PC12β-amyloid (Aβ)10, 30, 100 µMCell Viability (MTT assay), LDH Release, ROS Production, Bcl-2/Bax Ratio, Cleaved Caspase-3Increased cell viability to 66.47%, 75.38%, and 78.29% at 10, 30, and 100 µM, respectively. Decreased LDH release. Reduced ROS production. Increased Bcl-2/Bax ratio. Inhibited cleaved caspase-3 expression.[1]
Vanillic Acid (structurally similar to Homovanillic acid)Microglia (BV-2)Lipopolysaccharide (LPS)Not specifiedPro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), iNOS and COX-2 protein levelsSignificantly decreased the production of NO and pro-inflammatory cytokines. Reduced the protein levels of iNOS and COX-2.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing neuroprotective effects in vitro, based on studies of related compounds.

Neuroprotection Assay against β-Amyloid Induced Toxicity (PC12 Cells)

This protocol is adapted from a study on ethyl vanillin and is applicable for evaluating the protective effects of compounds like this compound against Aβ-induced neurotoxicity.[1]

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, aggregated β-amyloid (25-35) peptide is added to the cell culture to a final concentration of 25 µM to induce neurotoxicity. A vehicle control group (treated with vehicle instead of the compound) and a negative control group (without Aβ treatment) are included.

  • Assessment of Cell Viability (MTT Assay): After 24 hours of incubation with Aβ, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the negative control.

  • Measurement of Lactate Dehydrogenase (LDH) Release: LDH release into the culture medium, an indicator of cell membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Assessment of Oxidative Stress (ROS Production): Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader.

  • Apoptosis Assays (Bcl-2/Bax Ratio and Caspase-3 Activity): Protein levels of the anti-apoptotic marker Bcl-2 and the pro-apoptotic marker Bax are determined by Western blotting. The activity of cleaved caspase-3, a key executioner of apoptosis, is also measured by Western blotting or a colorimetric activity assay.

Anti-inflammatory Assay in Microglia (BV-2 Cells)

This protocol is based on a study investigating the anti-inflammatory effects of vanillin and can be adapted to assess the potential of compounds like homovanillic acid to mitigate neuroinflammation.[2]

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are pre-treated with the test compound (e.g., homovanillic acid) for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Quantification of Pro-inflammatory Cytokines: The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis of Inflammatory Mediators: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of phenolic compounds are often attributed to their ability to modulate signaling pathways involved in oxidative stress, inflammation, and apoptosis.

This compound (Inferred from Ethyl Vanillin and Ethyl Ferulate)

Based on studies of structurally similar compounds, this compound is likely to exert its neuroprotective effects through the following mechanisms:

  • Antioxidant Activity: As a phenolic compound, it can directly scavenge free radicals. Its ester linkage may enhance its ability to cross cell membranes and protect against intracellular oxidative stress.

  • Anti-apoptotic Pathway: By increasing the Bcl-2/Bax ratio and inhibiting the activation of caspase-3, this compound may protect neurons from programmed cell death induced by neurotoxic insults.[1]

  • Anti-inflammatory Effects: It may suppress the activation of microglia and the subsequent release of pro-inflammatory mediators, potentially through the inhibition of the NF-κB signaling pathway, similar to other phenolic esters like ethyl ferulate.

Ethyl_Homovanillate_Pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome β-amyloid β-amyloid Oxidative Stress Oxidative Stress β-amyloid->Oxidative Stress Inflammatory Stimuli Inflammatory Stimuli ↓ NF-κB Activation ↓ NF-κB Activation This compound This compound ROS Scavenging ROS Scavenging This compound->ROS Scavenging ↑ Bcl-2/Bax Ratio ↑ Bcl-2/Bax Ratio This compound->↑ Bcl-2/Bax Ratio ↓ Caspase-3 Activation ↓ Caspase-3 Activation This compound->↓ Caspase-3 Activation This compound->↓ NF-κB Activation ↓ Apoptosis ↓ Apoptosis ROS Scavenging->↓ Apoptosis ↑ Bcl-2/Bax Ratio->↓ Apoptosis ↓ Caspase-3 Activation->↓ Apoptosis ↓ Inflammation ↓ Inflammation ↓ NF-κB Activation->↓ Inflammation ↑ Neuronal Survival ↑ Neuronal Survival ↓ Apoptosis->↑ Neuronal Survival ↓ Inflammation->↑ Neuronal Survival

Caption: Inferred neuroprotective signaling pathway of this compound.

Homovanillic Acid (Inferred from Vanillic Acid)

As a key metabolite of dopamine, the neuroprotective mechanisms of homovanillic acid may be closely linked to dopaminergic pathways and the modulation of neuroinflammation.

  • Anti-inflammatory Activity: Homovanillic acid may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in microglia. This is supported by studies on vanillic acid which show suppression of LPS-induced neuroinflammation.[2]

  • Modulation of Dopaminergic System: As a downstream product of dopamine metabolism, fluctuations in homovanillic acid levels are associated with changes in dopaminergic neurotransmission. Its role in neuroprotection may involve feedback mechanisms within this system.

Homovanillic_Acid_Pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome LPS LPS Neuroinflammation Neuroinflammation LPS->Neuroinflammation Homovanillic Acid Homovanillic Acid ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines Homovanillic Acid->↓ Pro-inflammatory Cytokines ↓ iNOS, COX-2 ↓ iNOS, COX-2 Homovanillic Acid->↓ iNOS, COX-2 ↓ Microglial Activation ↓ Microglial Activation ↓ Pro-inflammatory Cytokines->↓ Microglial Activation ↓ iNOS, COX-2->↓ Microglial Activation ↑ Neuronal Protection ↑ Neuronal Protection ↓ Microglial Activation->↑ Neuronal Protection

Caption: Inferred anti-inflammatory signaling pathway of Homovanillic Acid.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the neuroprotective efficacy of test compounds in an in vitro setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cluster_comparison Comparative Efficacy A Neuronal Cell Culture (e.g., PC12, SH-SY5Y) C Pre-treatment with Compounds A->C B Compound Preparation (this compound & Homovanillic acid) B->C D Induction of Neurotoxicity (e.g., Aβ, MPP+, H2O2) C->D E Cell Viability Assays (MTT, LDH) D->E F Oxidative Stress Markers (ROS, SOD) D->F G Apoptosis Markers (Caspase-3, Bcl-2/Bax) D->G H Inflammatory Markers (NO, TNF-α, IL-1β) D->H I Data Comparison and Efficacy Determination E->I F->I G->I H->I

Caption: General workflow for in vitro neuroprotection comparison.

Conclusion and Future Directions

While direct comparative data remains elusive, the available evidence on structurally related compounds suggests that both this compound and homovanillic acid warrant further investigation as potential neuroprotective agents. This compound's ester structure may confer advantages in terms of bioavailability, and its potential to combat oxidative stress and apoptosis is promising. Homovanillic acid's role as a dopamine metabolite and its potential anti-inflammatory effects highlight its relevance for neurodegenerative diseases involving dopaminergic systems and neuroinflammation.

Future research should focus on direct, head-to-head in vitro and in vivo comparisons of these two compounds. Key areas of investigation should include:

  • Comparative efficacy studies in various neuronal cell models (e.g., SH-SY5Y, primary neurons) using a range of neurotoxic insults (e.g., MPP+, 6-OHDA, glutamate).

  • Elucidation of the specific signaling pathways modulated by each compound.

  • Pharmacokinetic and pharmacodynamic studies to assess their blood-brain barrier permeability and in vivo efficacy.

Such studies will be instrumental in determining the therapeutic potential of this compound and homovanillic acid for the treatment of neurodegenerative disorders.

References

In vitro potency of Ethyl homovanillate compared to other dopamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Understanding Dopamine Receptor Signaling

Dopamine exerts its effects by binding to and activating two main families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The activation of these receptors triggers distinct intracellular signaling cascades.

  • D1-like receptors are primarily coupled to the Gαs/olf G-protein, which stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[1]

  • D2-like receptors , conversely, are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2]

The modulation of these pathways by dopamine analogs is a key determinant of their pharmacological effects.

Dopamine_Signaling_Pathways cluster_0 D1-like Receptor Signaling cluster_1 D2-like Receptor Signaling Dopamine_D1 Dopamine / D1 Agonist D1R D1 Receptor Dopamine_D1->D1R Gas_olf Gαs/olf D1R->Gas_olf activates AC_stim Adenylyl Cyclase (Stimulated) Gas_olf->AC_stim stimulates ATP_cAMP ATP → cAMP AC_stim->ATP_cAMP PKA Protein Kinase A (Activated) ATP_cAMP->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Dopamine_D2 Dopamine / D2 Agonist D2R D2 Receptor Dopamine_D2->D2R Gai_o Gαi/o D2R->Gai_o activates AC_inhib Adenylyl Cyclase (Inhibited) Gai_o->AC_inhib inhibits Cellular_Response_D2 Cellular Response Gai_o->Cellular_Response_D2 ATP_no_cAMP ATP ⇥ cAMP AC_inhib->ATP_no_cAMP

Dopamine Receptor Signaling Pathways

Comparative In Vitro Potency of Dopamine Analogs

The in vitro potency of a dopamine analog is typically quantified by two key parameters:

  • Binding Affinity (Ki): This value represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50): This value is the concentration of an agonist that produces 50% of the maximal response in a functional assay, such as measuring cAMP accumulation. A lower EC50 value signifies greater potency.

The following table summarizes the reported in vitro potency data for several well-known dopamine analogs at human dopamine D1 and D2 receptors.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)
Dopamine D1Binding2340[3]-
D2Binding16[3]2760[2]
Apomorphine D1Binding--
D2Binding-35.1[4]
Bromocriptine D1Binding--
D2Binding--

Note: A comprehensive search did not yield specific Ki or EC50 values for Ethyl homovanillate at dopamine receptors. The table above provides a comparative context with established dopamine analogs. The lack of data for some compounds in specific assays is reflective of the available literature.

Experimental Protocols for Determining In Vitro Potency

The determination of Ki and EC50 values relies on standardized in vitro assays. The following sections provide an overview of the methodologies for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the dopamine receptor of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]SCH23390 for D1 receptors or [³H]spiperone for D2 receptors) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (the dopamine analog) are added to compete for binding with the radioligand.

  • The reaction is incubated to reach equilibrium.

3. Filtration and Detection:

  • The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • The filters are washed to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Plating Cell Plating (Receptor-Expressing Cells) Start->Cell_Plating Agonist_Treatment Agonist Treatment (Dose-Response) Cell_Plating->Agonist_Treatment Cell_Lysis Cell Lysis Agonist_Treatment->Cell_Lysis cAMP_Detection cAMP Detection (e.g., TR-FRET, ELISA) Cell_Lysis->cAMP_Detection Analysis Data Analysis (EC50) cAMP_Detection->Analysis End End Analysis->End

References

Head-to-head comparison of different synthesis routes for Ethyl homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl homovanillate, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a detailed head-to-head comparison of the most common and effective routes for its synthesis, supported by experimental data and protocols to aid in selecting the optimal method for your laboratory's needs.

This comparative analysis focuses on two primary, industrially relevant routes: the direct Fischer esterification of homovanillic acid and the transesterification of a methyl ester precursor. Each method is evaluated based on reaction yield, time, conditions, and ease of purification.

At a Glance: Comparison of Synthesis Routes

ParameterFischer Esterification of Homovanillic AcidTransesterification of Mthis compound
Starting Material Homovanillic AcidMthis compound
Primary Reagent EthanolEthanol, Sodium Ethoxide (catalyst)
Typical Yield ~90-95%High (approaching quantitative)
Reaction Time 2-6 hours1-3 hours
Reaction Temperature Reflux (approx. 78 °C)55 °C to reflux
Catalyst Strong acid (e.g., H₂SO₄)Base (e.g., Sodium Ethoxide)
Work-up Complexity Moderate (neutralization, extraction)Moderate (neutralization, extraction)
Key Advantage Direct, one-step from a common precursorPotentially faster and avoids strong acid

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Transesterification HVA Homovanillic Acid Esterification Fischer Esterification HVA->Esterification EtOH1 Ethanol (Excess) EtOH1->Esterification Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Esterification EHV1 This compound Esterification->EHV1 MHV Mthis compound Transesterification Transesterification MHV->Transesterification EtOH2 Ethanol (Solvent) EtOH2->Transesterification Base_Catalyst Sodium Ethoxide Base_Catalyst->Transesterification EHV2 This compound Transesterification->EHV2

A flowchart comparing the Fischer esterification and transesterification routes to this compound.

Route 1: Fischer Esterification of Homovanillic Acid

This classical method involves the direct reaction of homovanillic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester.

Experimental Protocol

Materials:

  • Homovanillic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend homovanillic acid in anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if required.

Route 2: Transesterification of Mthis compound

This route is advantageous if mthis compound is a more readily available or cost-effective starting material. The transesterification is typically carried out under basic conditions using sodium ethoxide as a catalyst. The reaction equilibrium is driven in favor of the ethyl ester by using ethanol as the solvent.

Experimental Protocol

Materials:

  • Mthis compound

  • Anhydrous ethanol

  • Sodium ethoxide solution (commercially available or freshly prepared)

  • Dilute hydrochloric acid

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve mthis compound in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of sodium ethoxide solution to the mixture.

  • Heat the reaction mixture. Optimal temperatures can range from 55 °C to the reflux temperature of ethanol. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

  • Upon completion, cool the reaction mixture and neutralize the catalyst by adding dilute hydrochloric acid until the pH is neutral.

  • Remove the excess ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify further by column chromatography if necessary.

Alternative, Less Common Synthesis Routes

While Fischer esterification and transesterification are the most direct and common methods, other synthetic strategies can be employed, although they are generally more complex:

  • Arndt-Eistert Homologation: This method can be used to synthesize homovanillic acid from vanillic acid. The resulting homovanillic acid can then be esterified to this compound. This multi-step process involves the conversion of vanillic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of water to yield homovanillic acid. Due to the use of the hazardous reagent diazomethane, this route is less favored for large-scale synthesis.

  • Synthesis from Vanillin: A multi-step synthesis starting from vanillin is also conceivable. This could involve a Wittig reaction to introduce the two-carbon side chain, followed by reduction of the resulting double bond and subsequent esterification of the carboxylic acid group. However, this route is significantly longer and more complex than the direct esterification of homovanillic acid.

Conclusion

Both Fischer esterification and transesterification are highly effective methods for the synthesis of this compound. The choice between the two will largely depend on the availability and cost of the starting materials. Fischer esterification is a very direct, one-step process from a common precursor, homovanillic acid, and generally provides high yields. Transesterification offers a potentially faster reaction time and avoids the use of a strong mineral acid, which can be advantageous for sensitive substrates, but requires the methyl ester as a starting material. For most applications, the Fischer esterification of homovanillic acid represents a robust and economically viable choice.

Evaluating Monoamine Oxidase Inhibitor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Significance of MAO-A and MAO-B Selectivity

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and are localized in different cell types within the brain. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs. In contrast, MAO-B is primarily involved in the breakdown of dopamine, and its inhibitors are utilized in the treatment of Parkinson's disease to preserve dopamine levels in the brain.

The selectivity of a MAO inhibitor is paramount for its therapeutic application and safety profile. Non-selective inhibition can lead to a broad range of side effects, including the "cheese effect," a hypertensive crisis triggered by the ingestion of tyramine-rich foods. Therefore, the development of highly selective inhibitors for either MAO-A or MAO-B is a primary goal in medicinal chemistry.

Comparative Analysis of MAO Inhibitors

To illustrate the concept of selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized MAO inhibitors against both MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A) for MAO-A selective inhibitors and IC50 (MAO-A) / IC50 (MAO-B) for MAO-B selective inhibitors, provides a quantitative measure of this preference.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI)Primary Target
Clorgyline0.81,2001,500MAO-A
Moclobemide2002,00010MAO-A
Selegiline (Deprenyl)9,1009.4968MAO-B
Rasagiline4,4004.21,048MAO-B
Pargyline1,1006816.2MAO-B
Tranylcypromine1,6002,300~1.4 (Non-selective)MAO-A/MAO-B

Note: The IC50 values presented are approximate and can vary depending on the experimental conditions.

Experimental Protocol for Determining MAO Inhibition and Selectivity

A robust and reproducible experimental protocol is essential for the accurate determination of MAO inhibitory activity and selectivity. A widely used method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials and Reagents:
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compound (e.g., Ethyl homovanillate) and reference inhibitors

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Assay Procedure:
  • Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, substrate, Amplex® Red/HRP, and serial dilutions of the test and reference compounds in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the respective MAO enzyme (MAO-A or MAO-B) and the test compound at various concentrations. Include wells for a positive control (a known inhibitor) and a negative control (vehicle). Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and the Amplex® Red/HRP solution to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) using a microplate reader. Kinetic readings are taken over a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase per minute) for each concentration of the test compound.

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 value for the less sensitive isoform by the IC50 value for the more sensitive isoform.

MAO_Signaling_Pathway cluster_post Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamines->MAO Receptors Postsynaptic Receptors Monoamines->Receptors Binding & Signal Transduction Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Produces

Figure 1. Simplified signaling pathway illustrating the role of Monoamine Oxidase (MAO) in the degradation of monoamine neurotransmitters.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A / MAO-B Enzymes - Substrate - Fluorescent Probe - Test Compound Dilutions Incubation Pre-incubate Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with Substrate & Fluorescent Probe Incubation->Reaction Detection Measure Fluorescence Signal (Kinetic Read) Reaction->Detection Calculation Calculate Reaction Rates & Percent Inhibition Detection->Calculation IC50 Determine IC50 Values (Dose-Response Curve) Calculation->IC50 Selectivity Calculate Selectivity Index (SI = IC50(MAO-B) / IC50(MAO-A)) IC50->Selectivity

Figure 2. Experimental workflow for determining the selectivity of a compound for MAO-A over MAO-B using a fluorometric assay.

Conclusion

The precise evaluation of a compound's selectivity for MAO-A over MAO-B is a cornerstone of modern neuropharmacology research. While this compound is noted for its MAO-A inhibitory properties, the absence of comprehensive, publicly available data on its activity against MAO-B prevents a definitive assessment of its selectivity. By employing standardized and rigorous experimental protocols, such as the fluorometric assay detailed here, researchers can generate the crucial data needed to characterize novel inhibitors. This comparative approach, contextualized with data from established MAO inhibitors, will continue to guide the rational design of safer and more effective drugs for a range of neurological and psychiatric conditions.

Benchmarking Ethyl Homovanillate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of chemical compounds is fundamental to ensuring data integrity and advancing scientific discovery. This guide provides a comprehensive benchmark of Ethyl homovanillate against established standard reference materials. By presenting objective performance data, detailed experimental protocols, and clear visual representations of relevant biological pathways, this document serves as a practical resource for the analytical and biological assessment of this compound.

Physicochemical and Analytical Comparison

This compound, a derivative of homovanillic acid, is utilized in various research applications, including its role as a flavoring agent and its investigation as a monoamine oxidase A (MAO-A) inhibitor.[1] Accurate quantification and characterization are paramount for its use in experimental settings. This section compares the key physicochemical properties of commercially available this compound with certified reference materials (CRMs) of structurally related compounds, Vanillin and Homovanillic acid, which are often used as standards in analytical chemistry.

Standard Reference Materials (SRMs) from metrological institutes such as the National Institute of Standards and Technology (NIST), United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.) provide the highest level of accuracy and traceability for analytical measurements.[2][3][4] While a dedicated SRM for this compound is not currently available, benchmarking against SRMs of analogous compounds is a scientifically sound approach for validating analytical methods and ensuring the quality of the test material.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Typical)Vanillin (NIST SRM)Homovanillic Acid (Analytical Standard)
Molecular Formula C₁₁H₁₄O₄[1]C₈H₈O₃[2]C₉H₁₀O₄
Molecular Weight 210.23 g/mol [1]152.15 g/mol [5]182.17 g/mol
Melting Point 44-47 °C81-83 °C[5]142-145 °C
Boiling Point 180-185 °C at 14 mmHg170 °C at 15 mmHg[5]Not Applicable
Purity (Assay) ≥97%Certified Value (TraceCERT®)[5]≥99%
CAS Number 60563-13-5[1]121-33-5[2]306-08-1

Experimental Protocols

The following protocols are representative methods for the analysis of this compound and related phenolic compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be adapted and validated for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • This compound reference standard.

  • Vanillin or Homovanillic acid SRM for system suitability and as a comparator.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing this compound in the mobile phase, filter, and inject.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve chromatographic performance.

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2. Reagents:

  • Ethyl acetate (GC grade).

  • Pyridine.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • This compound reference standard.

3. Derivatization Procedure:

  • Evaporate the solvent from the sample or standard to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

5. Data Analysis:

  • Identify this compound by its retention time and mass spectrum, comparing it to the reference standard.

  • For quantification, use a suitable internal standard and create a calibration curve based on the peak area ratios.

Visualization of Biological Pathways

To provide a broader context for the application of this compound in biological research, the following diagrams illustrate relevant signaling pathways.

Benchmarking Workflow cluster_0 Preparation cluster_1 Analytical Instrumentation cluster_2 Method Validation & Comparison Test_Substance Test Substance (this compound) HPLC HPLC System Test_Substance->HPLC GCMS GC-MS System Test_Substance->GCMS SRM Standard Reference Material (e.g., Vanillin) SRM->HPLC SRM->GCMS Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Identification Structural Identification GCMS->Identification Comparison Data Comparison Purity->Comparison Quantification->Comparison Identification->Comparison

Caption: Workflow for benchmarking a test substance against a standard reference material.

Simplified TRPV1 Signaling Pathway Vanilloid Vanilloid Compound (e.g., Capsaicin, potentially this compound analogs) TRPV1 TRPV1 Receptor Vanilloid->TRPV1 Binds Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Sensation Action_Potential->Pain_Signal Transmits PKC PKC PKC->TRPV1 Phosphorylates (Sensitizes) PKA PKA PKA->TRPV1 Phosphorylates (Sensitizes)

Caption: Vanilloid activation of the TRPV1 receptor signaling pathway.[6][7][8]

References

Inter-laboratory Validation of an Ethyl Homovanillate Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reproducible quantification of biomarkers is paramount. This guide provides a comparative overview of analytical methodologies for the determination of Ethyl homovanillate, a significant compound in various research contexts. Due to the limited availability of direct inter-laboratory validation data for this compound, this document leverages validation data from its closely related analyte, homovanillic acid (HVA), to provide a robust comparative framework. The analytical principles and validation parameters for HVA are highly analogous to those for this compound, making this a valuable reference for establishing reliable analytical protocols.

Data Presentation: Performance of Analytical Methods

The performance of analytical methods is critical for ensuring consistent and comparable results across different laboratories. The following table summarizes key performance characteristics from a validation study of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for HVA, which can be considered representative for this compound analysis.[1][2][3]

Validation ParameterAnalytical MethodPerformance Characteristics
Precision LC-MS/MSIntra-Day CV (%): 1.1 - 3.7Inter-Day CV (%): 3.0 - 4.1
Accuracy (Bias) LC-MS/MS-9.9% to 11.3%
Linearity (Calibration Range) LC-MS/MS0.5 - 100 mg/L (R² > 0.99)
Lower Limit of Quantification (LLOQ) LC-MS/MS0.5 mg/L
Lower Limit of Detection (LOD) LC-MS/MS0.1 mg/L
Extraction Recovery LC-MS/MS97.0% - 107.0%

CV: Coefficient of Variation. Data is based on the validation of an LC-MS/MS method for homovanillic acid (HVA).[2][3]

Experimental Protocols

A detailed experimental protocol is essential for the successful implementation and validation of an analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS, which are applicable for the quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for bioanalytical applications.[2][3][4]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of the sample (e.g., plasma, urine), add 100 µL of acetonitrile containing a suitable internal standard.

  • Vortex and Centrifuge: Mix the samples thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial.

  • Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture (e.g., 90:10 water/methanol).

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

3. Mass Spectrometric Detection:

  • Ionization: Heated electrospray ionization (HESI) in either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.[5]

1. Sample Preparation and Derivatization: [5]

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent, such as ethyl acetate.

  • Drying: Evaporate the solvent to dryness.

  • Derivatization: Treat the residue with a derivatizing agent (e.g., BSTFA with 1% TMCS) to create a more volatile and thermally stable derivative.

2. GC Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

3. MS Conditions:

  • Ionization: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Mandatory Visualization

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_data Phase 3: Data Collection and Statistical Analysis cluster_reporting Phase 4: Reporting and Method Refinement P1 Define Study Objectives P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare and Distribute Homogeneous Samples P3->E1 E2 Laboratories Analyze Samples Using Standardized Protocol E1->E2 D1 Collect Data from All Laboratories E2->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Assess Repeatability and Reproducibility D2->D3 R1 Prepare Final Validation Report D3->R1 R2 Refine Analytical Protocol if Necessary R1->R2

Caption: Workflow for a typical inter-laboratory validation study.

Analytical_Workflow A Sample Collection (e.g., Plasma, Urine) B Sample Preparation (Protein Precipitation/Extraction) A->B C Optional: Derivatization (for GC-MS) B->C D Chromatographic Separation (LC or GC) B->D for LC-MS/MS C->D E Mass Spectrometric Detection (MS/MS) D->E F Data Analysis and Quantification E->F

Caption: Generalized analytical workflow for this compound analysis.

References

A Comparative Analysis of the Metabolic Stability of Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Ethyl homovanillate against relevant alternatives. The assessment is based on established principles of drug metabolism, leveraging available experimental data for structurally related compounds to provide insights into the expected metabolic profile of this compound.

Introduction

This compound, the ethyl ester of homovanillic acid, is a compound of interest in various research fields. A critical parameter for the progression of any new chemical entity in drug discovery is its metabolic stability. High metabolic instability can lead to rapid clearance, low bioavailability, and a short duration of action, thereby limiting therapeutic efficacy. The primary routes of metabolism for ester-containing compounds often involve hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. Additionally, as a vanilloid-like structure, metabolism by cytochrome P450 (CYP) enzymes may also contribute to its clearance.

This guide compares the expected metabolic stability of this compound with its methyl ester counterpart, Mthis compound, and the well-characterized vanilloid, Capsaicin.

Comparative Metabolic Stability Data
CompoundStructurePrimary Metabolic Pathway(s)Expected/Reported Half-life (t½) in HLMExpected/Reported Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
This compound Chemical structure of this compoundCarboxylesterase-mediated hydrolysis, CYP450-mediated oxidationModerately Stable to Unstable (Predicted)Moderate to High (Predicted)
Mthis compound Chemical structure of Mthis compoundCarboxylesterase-mediated hydrolysis, CYP450-mediated oxidationMore Stable than Ethyl ester (Predicted)Lower than Ethyl ester (Predicted)
Capsaicin Chemical structure of CapsaicinCYP450-mediated oxidation< 5 min (Rapid)[1][2]> 200 (High)[1]
Capsiate Chemical structure of CapsiateCarboxylesterase-mediated hydrolysis, CYP450-mediated oxidationMore stable than Capsaicin (in terms of CYP3A4 interaction)[3]Lower than Capsaicin (in terms of CYP3A4 interaction)[3]

Note: The predictions for Ethyl and Mthis compound are based on the general trend that the rate of hydrolysis of aliphatic esters by carboxylesterases increases with the length of the alcohol chain.

Discussion of Comparative Data
  • This compound vs. Mthis compound : Studies on homologous series of esters have demonstrated that the rate of enzymatic hydrolysis tends to increase with the size of the alcohol moiety. Therefore, it is anticipated that this compound will be more susceptible to carboxylesterase-mediated hydrolysis and thus exhibit lower metabolic stability (a shorter half-life and higher intrinsic clearance) compared to Mthis compound.

  • Comparison with Capsaicin : Capsaicin, a well-known vanilloid, undergoes rapid metabolism primarily by CYP450 enzymes.[1][2] Its high intrinsic clearance makes it a useful benchmark for a metabolically labile compound. The ester linkage in this compound introduces an additional metabolic pathway via carboxylesterases, which could contribute to an overall clearance rate that is also significant, though likely through a different primary mechanism than Capsaicin.

  • Relevance of Capsiate : Capsiate, a non-pungent analogue of capsaicin, contains an ester linkage in a similar position to this compound. Studies have shown that capsiate does not inhibit CYP3A4, unlike capsaicin, suggesting that the ester-containing vanilloids may have different interactions with CYP enzymes compared to amide-containing vanilloids.[3] This highlights the importance of the ester functional group in directing the metabolic pathway.

Experimental Protocols

The following is a detailed methodology for a standard in vitro metabolic stability assay using human liver microsomes, which can be used to generate quantitative data for this compound and its comparators.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound (e.g., this compound)

  • Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction and sample analysis

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

3. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare the incubation mixture containing HLM and phosphate buffer. The final protein concentration is typically between 0.2 and 1.0 mg/mL.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the HLM incubation mixture and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding a small volume of the test compound stock solution to the HLM mixture to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate for a short period (e.g., 5 minutes) at 37°C with shaking.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Immediately stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard to the collected aliquot.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Visualizations

Metabolic Pathways

cluster_EH This compound Metabolism cluster_Capsaicin Capsaicin Metabolism EH This compound HVA Homovanillic Acid EH->HVA Carboxylesterases (Hydrolysis) EH_Ox Oxidized Metabolites EH->EH_Ox CYP450 Enzymes (Oxidation) Capsaicin Capsaicin Capsaicin_Ox Oxidized Metabolites Capsaicin->Capsaicin_Ox CYP450 Enzymes (Oxidation)

Caption: Primary metabolic pathways for this compound and Capsaicin.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_solutions Prepare Solutions: - Test Compound - HLM - NADPH System start_reaction Initiate Reaction: Add Compound to HLM prep_solutions->start_reaction add_nadph Add NADPH System start_reaction->add_nadph time_points Collect Aliquots at Time Points (0-60 min) add_nadph->time_points quench Quench Reaction with ACN + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.

Logical Relationship of Metabolic Stability

MH Mthis compound EH This compound MH->EH Increasing Ester Chain Length Decreasing Predicted Stability Capsaicin Capsaicin EH->Capsaicin Different Primary Metabolic Pathway (Esterase vs. CYP450)

Caption: Predicted relationship of metabolic stability between the compared compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl Homovanillate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory chemicals. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl homovanillate, ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards of this compound

Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. This substance is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

Key Hazards:

  • Harmful if swallowed: May cause adverse health effects if ingested.[1]

  • Causes skin irritation: Direct contact can lead to redness and discomfort.[1][2]

  • Causes serious eye irritation: Can result in significant eye damage upon contact.[2]

  • May cause respiratory irritation: Inhalation of dust or fumes should be avoided.[1]

A summary of the key safety and physical property data for this compound is provided in the table below for easy reference.

PropertyValueSource
GHS Classification Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]
Signal Word Warning[1][2]
Molecular Formula C₁₁H₁₄O₄[3]
Molecular Weight 210.23 g/mol [3]
Appearance White crystalline solid
Solubility Insoluble in water[3]

II. Step-by-Step Disposal Protocol for this compound

The following procedure outlines the safe and compliant disposal of this compound waste. This protocol is designed to be followed sequentially to minimize risks.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Collect all solid this compound waste in a clearly labeled, dedicated waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can react violently.

Step 3: Container Management

Proper management of the waste container is essential for safety and compliance.

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from sources of ignition and incompatible materials.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing Labels: Before disposing of the rinsed container, completely deface or remove the original product label.

  • Disposal: Dispose of the rinsed and defaced container in accordance with your institution's guidelines for non-hazardous solid waste.

Step 5: Arranging for Final Disposal

This compound should not be disposed of down the drain or in regular trash.

  • Contact Environmental Health and Safety (EHS): Once the hazardous waste container is full, or if it has been in storage for a prolonged period (typically one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_collection cluster_storage cluster_decision cluster_ehs cluster_end cluster_continue_storage start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe Initiate Disposal collect Step 2: Collect in Labeled, Compatible Container ppe->collect store Step 3: Store in Designated Satellite Accumulation Area collect->store is_full Is Container Full? store->is_full contact_ehs Step 5: Contact EHS for Disposal Pickup is_full->contact_ehs  Yes   continue_storage Continue to Store Safely is_full->continue_storage  No   end End: Proper Disposal contact_ehs->end continue_storage->store

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling Ethyl Homovanillate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of Ethyl homovanillate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

This compound is classified as a hazardous chemical that can be harmful if swallowed and cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Adherence to the following guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A systematic approach to PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles or glassesOSHA 29 CFR 1910.133 or European Standard EN166To protect against splashes and dust that can cause serious eye irritation.[1][3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Manufacturer's compatibility chartTo prevent skin contact which can cause irritation.[2][4]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask)European Standard EN 149Recommended when handling the solid form to avoid inhalation of dust, which can cause respiratory irritation.[4]
Body Protection Laboratory coatStandard laboratory practiceTo protect skin and clothing from spills and contamination.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is readily available and in good condition.

    • Locate the nearest eyewash station and safety shower.

    • Review the Safety Data Sheet (SDS) for this compound before starting any procedure.

  • Handling the Solid:

    • Don the appropriate PPE as outlined in the table above.

    • Handle this compound in a well-ventilated area or a fume hood to minimize inhalation of dust.[2]

    • When weighing and transferring the solid, do so carefully to avoid creating dust.

    • Keep the container tightly closed when not in use.[2]

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Be aware that this compound is insoluble in water.[3][5] It is soluble in alcohol.

  • Post-Handling:

    • Clean the work surface thoroughly after use.

    • Remove PPE carefully to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Unused Chemical and Contaminated Materials: Dispose of unused this compound and any materials contaminated with it (e.g., gloves, weighing paper) as hazardous waste.[2]

  • Containers: Empty containers should be rinsed and disposed of according to laboratory and local regulations.

  • Waste Collection: All waste should be collected in a designated, properly labeled, and sealed container for hazardous waste.

  • Regulatory Compliance: Follow all applicable local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_area->prep_sds handle_weigh Weigh and Transfer Solid prep_sds->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean Proceed to Post-Handling post_remove_ppe Remove PPE post_clean->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect Proceed to Disposal disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl homovanillate
Reactant of Route 2
Ethyl homovanillate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。